Product packaging for 3,7-Di-O-methylducheside A(Cat. No.:)

3,7-Di-O-methylducheside A

Cat. No.: B172710
M. Wt: 476.4 g/mol
InChI Key: QXQRDKINPINYFD-SCBIHCBJSA-N
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Description

3,7-Di-O-methylducheside A has been reported in Psittacanthus cucullaris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O12 B172710 3,7-Di-O-methylducheside A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,14-trimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-28-10-4-7-12-13-8(21(27)33-18(12)16(10)29-2)5-11(17(30-3)19(13)34-20(7)26)32-22-15(25)14(24)9(23)6-31-22/h4-5,9,14-15,22-25H,6H2,1-3H3/t9-,14+,15-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQRDKINPINYFD-SCBIHCBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)OC5C(C(C(CO5)O)O)O)C(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Ducheside A: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Di-O-methylducheside A, a derivative of the naturally occurring ellagic acid glycoside, Ducheside A, presents a compelling case for further investigation in the realm of natural product chemistry and drug discovery. While direct natural sources of this compound have not been identified in current literature, its precursor, Ducheside A, has been isolated from a variety of botanical sources. This technical guide provides a comprehensive overview of the known natural sources of Ducheside A, a detailed, generalized protocol for its isolation and purification, and a proposed synthetic route for the creation of this compound. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this unique compound.

Natural Sources of Ducheside A

Ducheside A, an ellagic acid derivative, was first identified and isolated from Duchesnea indica (mock strawberry). Subsequent research has confirmed its presence in a several other plant species, suggesting a wider distribution than initially understood.

Table 1: Natural Sources of Ducheside A

Plant SpeciesFamilyPlant Part(s)Reference(s)
Duchesnea indica (Andr.) FockeRosaceaeWhole plant[1]
Castanopsis fissaFagaceaeNot Specified[2]
Platycarya strobilaceaJuglandaceaeInfructescence[2][3]
Aphananthe asperaCannabaceaeLeaves[2]

Isolation of Ducheside A: A Generalized Experimental Protocol

While the seminal publication by Ye and Yang (1996) detailing the initial isolation of Ducheside A from Duchesnea indica is not readily accessible, a generalized protocol can be constructed based on established methodologies for the isolation of ellagic acid glycosides from plant materials.[3][4][5] It should be noted that optimization of this protocol is likely necessary for each specific plant source.

Extraction
  • Plant Material Preparation: Air-dried and powdered whole plants of Duchesnea indica (or other source material) are subjected to extraction.

  • Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Ellagic acid glycosides, including Ducheside A, are typically enriched in the n-butanol fraction due to their polar nature.

  • Fraction Concentration: The n-butanol fraction is concentrated under reduced pressure to yield a dried, enriched extract.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 10:1 to 1:1). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing Ducheside A are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of pure Ducheside A.

Structure Elucidation

The structure of the isolated Ducheside A is confirmed by spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Table 2: Representative Quantitative Data for Glycoside Isolation *

ParameterValue
Extraction Yield (Crude) 5 - 15% (of dry plant material)
n-Butanol Fraction Yield 1 - 5% (of crude extract)
Purity after Column Chromatography 70 - 90%
Final Purity after Prep-HPLC >98%

*Note: These are representative values for the isolation of glycosides from plant materials and may not reflect the specific yields for Ducheside A.

Proposed Synthesis of this compound

As this compound is not a known natural product, its synthesis would proceed from the isolated Ducheside A. The chemical structure of Ducheside A reveals two free phenolic hydroxyl groups at positions 3 and 7, which are the targets for methylation.

Methylation Protocol
  • Protection of Glycosidic Hydroxyls (Optional but Recommended): To prevent methylation of the sugar moiety, the hydroxyl groups on the xylose sugar can be protected using a suitable protecting group, such as an acetyl group. This involves reacting Ducheside A with acetic anhydride (B1165640) in the presence of a base like pyridine.

  • Methylation: The protected or unprotected Ducheside A is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone. A weak base, such as potassium carbonate (K₂CO₃), is added, followed by a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Deprotection (if applicable): If the sugar hydroxyls were protected, the protecting groups are removed under mild basic conditions (e.g., sodium methoxide (B1231860) in methanol) to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel, followed by preparative HPLC to obtain the pure this compound.

Visualized Workflows

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Duchesnea indica) Extraction Methanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, CHCl3, EtOAc, n-BuOH) Crude_Extract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Concentration2 Concentration BuOH_Fraction->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure Ducheside A Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of Ducheside A.

Synthesis_Workflow Start Ducheside A Protection Protection of Sugar Hydroxyls (Optional) Start->Protection Methylation Methylation (e.g., (CH3)2SO4, K2CO3) Protection->Methylation Deprotection Deprotection (if applicable) Methylation->Deprotection Purification Purification (Column Chromatography, Prep-HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

While this compound remains a synthetic target, its parent compound, Ducheside A, is a naturally occurring molecule with a documented presence in several plant species. The provided generalized isolation protocol offers a robust starting point for researchers to obtain Ducheside A from its natural sources. Furthermore, the proposed synthetic route for this compound opens avenues for the creation of novel derivatives for biological screening. This technical guide serves as a critical resource to facilitate further exploration into the chemistry and therapeutic potential of Ducheside A and its analogs, encouraging new research endeavors in the field of natural product-based drug discovery.

References

An In-depth Technical Guide to the Proposed Synthesis of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3,7-Di-O-methylducheside A has not been explicitly reported in the reviewed scientific literature. This document presents a proposed synthetic pathway based on established chemical methodologies for the synthesis of related polyphenolic glycosides and the principles of protecting group chemistry. The experimental protocols provided are generalized and would require optimization for this specific target molecule.

Introduction: Defining the Target Molecule

Ducheside A is a naturally occurring ellagic acid glycoside. Its chemical structure has been established as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. The nomenclature "this compound" is not standard. Based on the structure of Ducheside A, it is hypothesized that the target molecule for this guide is a derivative of Ducheside A where the remaining two free phenolic hydroxyl groups at positions C3 and C7 (standard ellagic acid numbering) are methylated. This guide, therefore, outlines a proposed synthesis for 3,7,3'-tri-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule begins with the disconnection of the two target methyl ethers and the glycosidic bond, leading back to a protected ellagic acid derivative and a protected xylose donor. A key challenge in this synthesis is the regioselective functionalization of the multiple hydroxyl groups on the ellagic acid core.

A potential forward synthesis would involve the following key stages:

  • Protecting Group Strategy: Selective protection of the hydroxyl groups on a commercially available starting material, such as ellagic acid, to allow for regioselective glycosylation and methylation.

  • Glycosylation: Formation of the glycosidic bond between the protected ellagic acid derivative and a protected xylose donor.

  • Methylation: Introduction of the methyl groups at the desired positions.

  • Deprotection: Removal of the protecting groups to yield the final product, this compound.

Proposed Synthetic Pathway

The proposed synthetic pathway is illustrated below. This pathway employs a robust protecting group strategy to achieve the desired regioselectivity.

Synthesis_Pathway EllagicAcid Ellagic Acid (1) ProtectedEllagic Protected Ellagic Acid (2) (e.g., Benzyl (B1604629) Ethers) EllagicAcid->ProtectedEllagic 1. Protection (BnBr, K2CO3) Glycosylated Glycosylated Intermediate (3) ProtectedEllagic->Glycosylated 2. Glycosylation (AgOTf, DCM) MethylatedIntermediate1 Partially Methylated Intermediate (4) Glycosylated->MethylatedIntermediate1 3. Selective Deprotection (e.g., H2, Pd/C) MethylatedIntermediate2 Fully Methylated Precursor (5) MethylatedIntermediate1->MethylatedIntermediate2 4. Methylation (MeI, K2CO3) TargetMolecule This compound (6) MethylatedIntermediate2->TargetMolecule 5. Final Deprotection (e.g., H2, Pd/C) XyloseDonor Protected Xylose Donor (e.g., Xylosyl Bromide) XyloseDonor->Glycosylated

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. These protocols are based on standard procedures for the synthesis of polyphenolic glycosides and would require optimization for the specific substrates.

4.1. Step 1: Protection of Ellagic Acid

A robust and orthogonal protecting group strategy is crucial for the successful synthesis of polyhydroxylated compounds.[1] Benzyl ethers are suitable for protecting phenolic hydroxyl groups as they are stable under a wide range of conditions and can be removed by catalytic hydrogenolysis.[1]

  • Objective: To selectively protect the hydroxyl groups of ellagic acid, leaving one position available for glycosylation.

  • Procedure:

    • Suspend ellagic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 4.0 eq) and benzyl bromide (BnBr, 4.0 eq).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the protected ellagic acid derivative.

4.2. Step 2: Glycosylation

The formation of the β-glycosidic bond can be achieved using a glycosyl donor such as a glycosyl bromide or trichloroacetimidate (B1259523) with a suitable promoter.

  • Objective: To couple the protected ellagic acid with a protected xylose donor.

  • Procedure:

    • Dissolve the protected ellagic acid (1.0 eq) and the protected xylosyl bromide (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under an inert atmosphere.

    • Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to -20°C and add silver trifluoromethanesulfonate (B1224126) (AgOTf, 1.5 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).

    • Filter the mixture through a pad of Celite, washing with DCM.

    • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the glycosylated intermediate.

4.3. Step 3 & 5: Deprotection (Hydrogenolysis)

  • Objective: To remove the benzyl protecting groups.

  • Procedure:

    • Dissolve the benzylated compound in a suitable solvent (e.g., methanol/ethyl acetate mixture).

    • Add palladium on charcoal (10% Pd/C, catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

4.4. Step 4: Methylation

Methyl iodide (MeI) or dimethyl sulfate (DMS) are commonly used reagents for the O-methylation of phenolic hydroxyl groups under basic conditions.[2][3]

  • Objective: To methylate the free hydroxyl groups.

  • Procedure:

    • Dissolve the partially deprotected intermediate (1.0 eq) in anhydrous acetone (B3395972) or DMF.

    • Add an excess of potassium carbonate (K₂CO₃, 5.0 eq) and methyl iodide (MeI, 5.0 eq).

    • Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 12-24 hours, monitoring by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar reactions reported in the organic synthesis literature.

Table 1: Summary of Reaction Steps and Hypothetical Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Hypothetical Yield (%)
1ProtectionBnBr, K₂CO₃DMF2524-4870-85
2GlycosylationAgOTfDCM-20 to 2512-2460-75
3DeprotectionH₂, Pd/CMeOH/EtOAc2512-2485-95
4MethylationMeI, K₂CO₃Acetone5012-2480-90
5DeprotectionH₂, Pd/CMeOH/EtOAc2512-2485-95

Table 2: Spectroscopic Data for a Hypothetical this compound

Data TypeExpected Characteristics
¹H NMR Appearance of new signals for the two additional methoxy (B1213986) groups (typically around δ 3.8-4.0 ppm). Shifts in the aromatic proton signals due to the change in electronic environment. Signals corresponding to the xylose moiety.
¹³C NMR Appearance of new carbon signals for the additional methoxy groups (typically around δ 55-60 ppm). Shifts in the aromatic carbon signals. Signals corresponding to the xylose moiety.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₂₂H₂₀O₁₂. Fragmentation pattern showing the loss of the xylose moiety and subsequent fragments of the methylated ellagic acid core.
FT-IR Disappearance or significant reduction of the broad O-H stretching band for the phenolic hydroxyls. Presence of C-O stretching bands for the ethers.

Mandatory Visualizations

Protecting_Group_Strategy cluster_0 Orthogonal Protecting Groups cluster_1 Synthetic Application PG1 Benzyl (Bn) - Stable to base, mild acid - Removed by H₂, Pd/C PG2 Acetyl (Ac) - Stable to acid, hydrogenolysis - Removed by base (e.g., K₂CO₃/MeOH) PG3 Silyl (e.g., TBDMS) - Stable to base, hydrogenolysis - Removed by fluoride (B91410) (e.g., TBAF) Start Polyol (e.g., Ellagic Acid) Step1 Protect with Bn Start->Step1 Step2 Functionalize Step1->Step2 Step3 Deprotect Bn Step2->Step3

Caption: Orthogonal Protecting Group Strategy Workflow.

This technical guide provides a foundational framework for approaching the synthesis of this compound. Researchers and drug development professionals can use this proposed pathway and the generalized protocols as a starting point for developing a detailed and optimized synthetic route to this and other complex polyphenolic glycosides.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,7-Di-O-methylducheside A, a natural product of interest. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this paper focuses on the foundational methodologies and logical processes that would be employed for its structural determination. The approach is based on the analysis of its parent compound, Ducheside A, and general principles of natural product chemistry.

Introduction

This compound is an ellagic acid glycoside, a class of phenolic compounds known for their diverse biological activities. Its core structure is based on Ducheside A, which was first isolated from Duchesnea indica (mock strawberry). The structural elucidation of such complex natural products is a meticulous process that relies on a combination of spectroscopic techniques and chemical methods. This guide will outline the probable experimental workflow and the interpretation of data essential for confirming the molecular structure of this compound.

Proposed Methodology for Isolation and Purification

The initial step in the structural analysis of a natural product is its isolation and purification from the source material, likely Duchesnea indica. A standard workflow for this process is outlined below.

experimental_workflow plant_material Dried Plant Material (Duchesnea indica) extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography purified_compound Purified this compound chromatography->purified_compound

Caption: Proposed experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation and Purification

  • Extraction: The air-dried and powdered whole plant of Duchesnea indica would be exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Ellagic acid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Separation: The bioactive fractions would be subjected to repeated column chromatography. A combination of silica (B1680970) gel and Sephadex LH-20 columns would likely be used. Elution would be carried out with gradient solvent systems (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate the pure compound. The purity of the isolated compound would be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data Analysis for Structure Elucidation

The determination of the chemical structure of this compound would heavily rely on a suite of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueInformation Gained
Molecular Formula C₂₂H₂₀O₁₂Elemental Composition
Molecular Weight 476.0955Confirmation of Molecular Formula
Key Fragment Ions [M - sugar moiety + H]⁺[M - OCH₃ + H]⁺Identification of aglycone and sugar units, and methoxy (B1213986) groups

Note: The exact mass is calculated based on the molecular formula C₂₂H₂₀O₁₂.

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the connectivity of atoms and the overall structure. The expected chemical shifts for this compound would be compared to those of its parent compound, Ducheside A.

Table 2: Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)Assignment
H-5~7.5s-Aromatic Proton
H-5'~7.2s-Aromatic Proton
H-1''~5.2d7-8Anomeric Proton (Sugar)
3-OCH₃~3.9s-Methoxy Protons
7-OCH₃~4.0s-Methoxy Protons
Sugar Protons3.2 - 4.5m--

Table 3: Hypothetical ¹³C NMR (100 MHz, DMSO-d₆) Data for this compound

PositionδC (ppm)Assignment
C=O (Lactone)~158-160Carbonyl Carbons
Aromatic C-O~140-155Oxygenated Aromatic Carbons
Aromatic C-C/C-H~100-120Aromatic Carbons
C-1''~105Anomeric Carbon (Sugar)
Sugar Carbons~60-80-
3-OCH₃~56Methoxy Carbon
7-OCH₃~57Methoxy Carbon

Note: The chemical shifts are approximate and based on the known values for similar ellagic acid glycosides.

The precise placement of the two methoxy groups at positions 3 and 7 and the sugar moiety would be confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range correlations between protons and carbons.

nmr_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H_NMR->HMBC proton_signals Proton Signals & Multiplicities H_NMR->proton_signals C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC carbon_signals Carbon Chemical Shifts C_NMR->carbon_signals proton_spin_systems Proton Spin Systems COSY->proton_spin_systems direct_bonds Direct C-H Bonds HSQC->direct_bonds long_range_connectivity Long-Range Connectivity (e.g., OCH₃ to Aromatic Ring) HMBC->long_range_connectivity final_structure Final Structure of This compound proton_signals->final_structure carbon_signals->final_structure proton_spin_systems->final_structure direct_bonds->final_structure long_range_connectivity->final_structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound would follow a systematic approach involving isolation, purification, and comprehensive spectroscopic analysis. While specific published data for this compound is scarce, the established methodologies for natural product chemistry, combined with comparative analysis with its known precursor Ducheside A, provide a robust framework for its structural determination. The hypothetical data and workflows presented in this guide serve as a blueprint for researchers and scientists engaged in the study of this and other related natural products. Further research to isolate and fully characterize this compound is warranted to confirm these postulations and to explore its potential biological activities.

Physical and chemical properties of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Di-O-methylducheside A is a complex natural product with limited characterization in publicly available scientific literature. This technical guide consolidates the currently available data on its physical and chemical properties, while also drawing connections to structurally related compounds to provide a broader context for future research. Due to the scarcity of published studies, this document will highlight the significant gaps in our understanding of this molecule, particularly concerning its biological activity and mechanisms of action.

Chemical and Physical Properties

Precise experimental data for this compound is largely unavailable. However, by cross-referencing its CAS number with chemical databases, some key properties have been identified or predicted.

PropertyValueSource/Notes
CAS Number 136133-08-9
Alternative Name Ellagic acid 7-O-beta-D-xylopyranoside-2,3,8-trimethyl ether
Molecular Formula C22H20O12
Molecular Weight 476.39 g/mol
Predicted Density 1.625 g/cm³
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectral Data (NMR, IR, MS) Data not available

Structural Context and Related Compounds

This compound belongs to the family of ellagitannins, which are hydrolyzable tannins derived from the oxidative coupling of gallic acid. Its core structure is based on ducheside A. Understanding the relationship between these compounds can provide insights into potential biosynthetic pathways and biological activities.

logical_relationship DuchesideA Ducheside A Methyl_DuchesideA 3-O-Methylducheside A DuchesideA->Methyl_DuchesideA Methylation DiMethyl_DuchesideA This compound Methyl_DuchesideA->DiMethyl_DuchesideA Methylation

Figure 1. Structural relationship of Ducheside A and its methylated derivatives.

Potential Natural Sources

While the direct isolation of this compound has not been documented, the related compound, 3-O-Methylducheside A, has been isolated from Potentilla argentea (silver cinquefoil). This suggests that Potentilla species and other related plants in the Rosaceae family may be potential sources for this compound.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or potential signaling pathway interactions of this compound. However, the parent compound, ellagic acid, and other related ellagitannins are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities. Future research is needed to determine if this compound shares any of these properties.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, synthesis, or biological evaluation of this compound are not available in the current scientific literature.

General Isolation Strategy for Related Compounds from Potentilla species

The following is a generalized workflow for the isolation of flavonoid glycosides and tannins from plant material, which could be adapted for the search for this compound in Potentilla argentea.

experimental_workflow start Dried Plant Material (e.g., Potentilla argentea) extraction Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC chromatography->hplc characterization Structure Elucidation (NMR, MS, etc.) hplc->characterization

Figure 2. A general experimental workflow for isolating natural products from plant sources.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. The information presented in this guide represents the extent of currently available data. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive characterization. Future studies should focus on:

  • Isolation and Purification: Targeted phytochemical investigation of Potentilla species.

  • Structure Elucidation: Complete NMR, high-resolution mass spectrometry, and X-ray crystallography studies.

  • Biological Screening: Evaluation of its antioxidant, anti-inflammatory, anti-cancer, and other potential therapeutic activities.

  • Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research into the chemical and biological properties of this compound.

An In-depth Technical Guide on the Spectroscopic Data of 3,7-Di-O-methylducheside A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "3,7-Di-O-methylducheside A" is not found in the scientific literature under this specific name. Research indicates that "Ducheside A" is an ellagic acid derivative, specifically 3'-O-methyl-ellagic acid-4-O-β-D-xylopyranoside. The numbering "3,7" is not standard for the ellagic acid core. It is highly probable that the intended compound is a di-O-methylated derivative of Ducheside A. This guide will focus on a closely related and well-documented compound: 3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside . This molecule provides a scientifically accurate basis for presenting the requested spectroscopic data and biological activity.

Chemical Structure

Compound: 3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside Molecular Formula: C₂₁H₁₈O₁₂ Molecular Weight: 462.36 g/mol

The structure consists of a 3,3'-di-O-methyl ellagic acid core glycosidically linked to a β-D-xylopyranoside sugar moiety at the 4' position.

Spectroscopic Data

The following tables summarize the mass spectrometry and nuclear magnetic resonance (NMR) data for 3,3'-di-O-methyl ellagic acid and the expected shifts for the xylopyranoside moiety.

Table 1: Mass Spectrometry (MS) Data for 3,3'-di-O-methyl ellagic acid

Ionization Modem/zInterpretation
ESI-MS330[M]+ for the aglycone (3,3'-di-O-methyl ellagic acid)[1]

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-5, H-5'7.53s2HAromatic Protons[1]
3-OCH₃, 3'-OCH₃4.05s6HMethoxy Protons[1]
4-OH, 4'-OH11.80s2HHydroxyl Protons[1]
H-1'' (Xylose)~5.0-5.5d1HAnomeric Proton
H-2'' to H-5'' (Xylose)~3.2-4.0m-Sugar Protons

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

PositionChemical Shift (δ, ppm)Assignment
C-1, C-1'111.6Aromatic C-H[1]
C-2, C-2'141.2Aromatic C-O[1]
C-3, C-3'141.2Aromatic C-OCH₃[1]
C-4, C-4'152.0Aromatic C-OH/O-Xyl[2]
C-5, C-5'111.6Aromatic C-H[1]
C-6, C-6'109.33Aromatic C[2]
C-7, C-7' (C=O)159.81Lactone Carbonyl[2]
3-OCH₃, 3'-OCH₃60.19Methoxy Carbon[2]
C-1'' (Xylose)~104.0Anomeric Carbon
C-2'' (Xylose)~73.0-78.0Sugar Carbons
C-3'' (Xylose)~73.0-78.0Sugar Carbons
C-4'' (Xylose)~69.0-71.0Sugar Carbons
C-5'' (Xylose)~65.0-67.0Sugar Carbons

Note: The chemical shifts for the xylopyranoside moiety are typical values and may vary slightly in the actual molecule.

Experimental Protocols

a) Isolation and Purification:

A general procedure for the isolation of ellagic acid derivatives from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., from Euphorbia hylonoma) is extracted with a suitable solvent such as methanol (B129727) or acetone.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, with a gradient elution system.

  • Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

b) Structure Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete structure. NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent like DMSO-d₆.

Mandatory Visualizations

experimental_workflow start Plant Material (e.g., Euphorbia hylonoma) extraction Extraction (Methanol/Acetone) start->extraction fractionation Solvent-Solvent Partitioning extraction->fractionation column_chroma Column Chromatography (Silica Gel, Sephadex) fractionation->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Isolated Pure Compound hplc->pure_compound ms_analysis Mass Spectrometry (ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D and 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and structural elucidation.

signaling_pathway compound 3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside cell_cycle Cell Cycle Progression compound->cell_cycle apoptosis Apoptosis Induction compound->apoptosis g1_s_phase G1/S Phase Arrest cell_cycle->g1_s_phase

Caption: Proposed signaling pathway for the anti-cancer activity.

Biological Activity

3,3'-di-O-methyl ellagic acid-4'-O-β-D-xylopyranoside has been reported to exhibit anti-cancer properties. Specifically, it was found to arrest the cell cycle in the G0/G1 phase and trigger apoptosis in HepG2 human hepatocellular carcinoma cells[3]. This suggests that the compound may interfere with the cellular machinery that controls cell division and programmed cell death, making it a potential candidate for further investigation in cancer therapy.

References

A Technical Guide to the Bioactivity Screening of 3,7-Di-O-methylducheside A: An Inferential Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioactivity of 3,7-Di-O-methylducheside A is not currently available in peer-reviewed literature. This guide is therefore based on the known biological activities of its parent compound, Ducheside A, and the broader class of ellagic acid glycosides. The predicted effects of O-methylation are inferred from studies on analogous polyphenolic compounds. All proposed experimental protocols and potential mechanisms of action should be considered hypothetical and require experimental validation.

Introduction

This compound is a derivative of Ducheside A, a naturally occurring ellagic acid glycoside. Ellagic acid and its derivatives are a well-studied class of polyphenols known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The methylation of hydroxyl groups on polyphenolic compounds can significantly alter their physicochemical properties, often leading to increased metabolic stability and bioavailability, which may, in turn, enhance their therapeutic potential. This technical guide provides a comprehensive framework for the systematic bioactivity screening of this compound, from foundational in vitro assays to the exploration of potential molecular mechanisms.

Predicted Bioactivities and Rationale

The bioactivity of this compound is likely to be influenced by both the core Ducheside A structure and the addition of two methyl groups.

  • Anti-fungal Activity: The parent compound, Ducheside A, has been reported to possess anti-fungal properties. It is plausible that this activity is retained or modulated in its methylated form.

  • Anti-cancer Activity: Ellagic acid and its glycosides have demonstrated potent anti-proliferative effects in various cancer cell lines.[1][5][6][7] These compounds can induce apoptosis and inhibit tumor growth by modulating key signaling pathways.[5][6][7] Methylation may enhance the cellular uptake and efficacy of the compound.

  • Antioxidant Activity: The core ellagic acid structure is a potent antioxidant.[1][2][8] While O-methylation can sometimes reduce the radical scavenging capacity of individual hydroxyl groups, the overall effect on the molecule's antioxidant potential in a biological system warrants investigation.

  • Anti-inflammatory Activity: Ellagic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators.[1][3]

Data Presentation: A Predictive Profile

The following table summarizes the known bioactivity of the parent compound, Ducheside A, and provides a predictive profile for this compound based on the anticipated effects of methylation.

CompoundBioactivityCell Line / OrganismReported IC50 / EC50Predicted Effect of 3,7-di-O-methylation
Ducheside A Anti-fungalSpecific fungal strains not detailed in available literatureData not availableActivity may be retained, enhanced, or reduced.
This compound (Predicted) Anti-fungale.g., Candida albicans, Aspergillus fumigatusTo be determined-
Anti-cancere.g., MCF-7 (breast), HCT116 (colon), A549 (lung)To be determinedPotentially enhanced due to increased bioavailability.
Antioxidante.g., DPPH assay, ABTS assayTo be determinedPotentially altered (increase or decrease).
Anti-inflammatorye.g., RAW 264.7 macrophagesTo be determinedPotentially enhanced due to increased cellular uptake.

Experimental Protocols

Anti-fungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains.

Materials:

  • Test compound (this compound)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Serial Dilution of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high stock concentration. Perform a two-fold serial dilution in the 96-well plate using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: Add the adjusted fungal inoculum to each well.

  • Controls: Include a positive control (fungal growth without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound dissolved in methanol

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compound

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the concentration of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anti-Cancer Activity

Ellagic acid has been shown to exert its anti-cancer effects by modulating several signaling pathways, including the PI3K/Akt and VEGFR-2 pathways.[5][6] It is hypothesized that this compound may act similarly, potentially with greater efficacy due to enhanced cellular uptake.

Hypothetical_Signaling_Pathway Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PI3K PI3K Compound->PI3K Inhibits Bax Bax Compound->Bax Activates VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

A hypothetical signaling pathway for the anti-cancer effects of this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive bioactivity screening of this compound.

Experimental_Workflow Start This compound PrimaryScreening Primary Bioactivity Screening Start->PrimaryScreening Antifungal Anti-fungal Assay PrimaryScreening->Antifungal Anticancer Anti-cancer Assay (MTT) PrimaryScreening->Anticancer Antioxidant Antioxidant Assay (DPPH) PrimaryScreening->Antioxidant Antiinflammatory Anti-inflammatory Assay (NO Inhibition) PrimaryScreening->Antiinflammatory DoseResponse Dose-Response & IC50 Determination Antifungal->DoseResponse Anticancer->DoseResponse Antioxidant->DoseResponse Antiinflammatory->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism WesternBlot Western Blot for Signaling Proteins Mechanism->WesternBlot GeneExpression Gene Expression Analysis (qPCR) Mechanism->GeneExpression Conclusion Conclusion on Bioactivity Profile WesternBlot->Conclusion GeneExpression->Conclusion

A general workflow for the bioactivity screening of this compound.

References

Preliminary Cytotoxicity Studies of 3,7-Di-O-methylducheside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 3,7-Di-O-methylducheside A is not currently available in the public domain. This guide provides a comprehensive overview based on the known biological activities of its parent compound, Ducheside A, and related methylated ellagic acid derivatives. The experimental protocols and potential mechanisms of action outlined herein are proposed based on standard methodologies and findings for structurally similar compounds.

Introduction

This compound is a derivative of Ducheside A, a natural product isolated from Duchesnea indica. Ducheside A itself is an ellagic acid glycoside, a class of compounds known for their potential anti-tumor and cytotoxic properties. Ellagic acid and its derivatives have been reported to exhibit anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This technical guide aims to provide a framework for the preliminary cytotoxicity assessment of this compound, drawing parallels from studies on related molecules.

Data Presentation: Projected Cytotoxicity

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of structurally related methylated ellagic acid derivatives against various cancer cell lines. This data suggests that methylated ellagic acid compounds can possess significant cytotoxic potential.

CompoundCell LineIC50 (µg/mL)Reference
2,3,8-tri-O-methylellagic acidMurine lymphocytic leukaemia (P-388)3.60[1]
Human colon cancer (Col-2)0.76[1]
Human breast cancer (MCF-7)0.65[1]
3-O-methylellagic acid 4-O-β-D-glucopyranosideMurine lymphocytic leukaemia (P-388)2.40[1]
Human colon cancer (Col-2)0.92[1]
Human breast cancer (MCF-7)0.54[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to determine the cytotoxicity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value.

Membrane Integrity Assessment (Lactate Dehydrogenase (LDH) Assay)

The LDH assay is a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase from damaged cells.

  • Materials:

    • Cancer cell lines

    • Culture medium

    • This compound

    • LDH Assay Kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity based on LDH release.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide (PI) Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Culture medium

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time period.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells in 96-well plates treat Treat with this compound (various concentrations and time points) start->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh flow Flow Cytometry (Apoptosis Detection) treat->flow ic50 Calculate IC50 values mtt->ic50 ldh->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate end Determine Cytotoxic Potential ic50->end apoptosis_rate->end

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of ellagic acid, a potential signaling pathway for this compound-induced apoptosis is proposed below.

G compound This compound cell Cancer Cell compound->cell dna_damage DNA Damage cell->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized pathway of apoptosis induced by this compound.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to other cytotoxic methylated ellagic acid derivatives suggests it may hold promise as an anticancer agent. The immediate next steps for researchers should involve the synthesis or isolation of this compound to enable direct experimental validation of its cytotoxic effects using the protocols outlined in this guide. Future studies should focus on elucidating its precise mechanism of action, including the identification of specific molecular targets and signaling pathways, to fully understand its therapeutic potential.

References

In Silico Modeling of Quercetin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the flavonoid Quercetin (B1663063) with its biological targets. Given the limited availability of data for 3,7-Di-O-methylducheside A, this document focuses on the well-researched and structurally related compound, Quercetin, as a model for demonstrating key computational techniques. This guide details experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative interaction data, and visualizes relevant signaling pathways and workflows. The objective is to equip researchers with the foundational knowledge and practical steps required to conduct in silico investigations of small molecule-protein interactions, aiding in drug discovery and development.

Introduction to Quercetin

Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] These biological effects are attributed to its ability to interact with and modulate the activity of various proteins and signaling pathways within the cell.[2] Understanding these interactions at a molecular level is crucial for the development of Quercetin-based therapeutics. In silico modeling serves as a powerful tool to elucidate these interactions, predict binding affinities, and understand the dynamic behavior of Quercetin-protein complexes.

In Silico Modeling Workflow

The in silico analysis of Quercetin-protein interactions typically follows a structured workflow, beginning with data acquisition and culminating in the analysis of molecular dynamics. This workflow allows for a comprehensive investigation from static binding prediction to the simulation of the complex in a dynamic environment.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Target Identification (e.g., PI3K, MAPK, NF-κB) C Receptor Preparation (Protein 3D Structure) A->C B Ligand Preparation (Quercetin 3D Structure) D Molecular Docking (Predict Binding Pose & Affinity) B->D C->D E Molecular Dynamics (Simulate Dynamic Behavior) D->E F Binding Free Energy Calculation E->F G Interaction Analysis (H-bonds, Hydrophobic) E->G

Figure 1: In Silico Modeling Workflow.

Data Presentation: Quercetin Binding Affinities

The binding affinity of Quercetin to various protein targets has been quantified in numerous studies. This table summarizes some of the reported binding affinities, providing a comparative view of Quercetin's interaction with key proteins.

Target ProteinMethodBinding Affinity (kcal/mol)Inhibition Constant (Ki)Reference
KRASMolecular Docking-7.14-[3]
MAPK1Molecular Docking--[3]
STAT3Molecular Docking--[3]
TP53Molecular Docking-6.29-[3]
NucleolinMolecular Docking & MD-46.9-[4]
Bovine Serum AlbuminFluorescence Spectroscopy-4.94 x 10^5 M⁻¹ (K_A)[5]
37LRP/67LRMolecular Docking-8.0-[6]
D2 Dopamine ReceptorMolecular Docking-9.7-[7]
D3 Dopamine ReceptorMolecular Docking-8.5-[7]
5HT3 Serotonin ReceptorMolecular Docking-7.9-[7]
HMGB1Molecular Docking-11.26.04 x 10⁻⁹ M[8]

Experimental Protocols

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps for docking Quercetin to a target protein using AutoDock Vina.

4.1.1. Preparation of Receptor and Ligand

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Obtain Ligand Structure: Download the 3D structure of Quercetin from the PubChem database in SDF format.

  • Prepare Ligand:

    • Convert the SDF file to PDB format using a tool like Open Babel or PyMOL.

    • In ADT, add polar hydrogens, merge non-polar hydrogens, and detect the aromatic carbons.

    • Set the torsional degrees of freedom.

    • Save the prepared ligand in PDBQT format.

4.1.2. Grid Box Definition

  • In ADT, define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid should be adjusted to cover the potential binding pocket.

4.1.3. Docking Simulation

  • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

  • Run AutoDock Vina from the command line:

4.1.4. Analysis of Results

  • The output file (specified in conf.txt) will contain the predicted binding poses and their corresponding binding affinities in kcal/mol.

  • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Quercetin and the receptor using software like PyMOL or Discovery Studio.[9][10]

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the Quercetin-protein complex over time. This protocol provides a general workflow for running an MD simulation using GROMACS.[11]

4.2.1. System Preparation

  • Prepare Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the protein from the PDB file, selecting a suitable force field (e.g., AMBER, CHARMM).

  • Define Simulation Box: Use editconf to define the dimensions of the simulation box around the protein.

  • Solvation: Solvate the simulation box with water molecules using solvate.

  • Adding Ions: Add ions to neutralize the system using genion.

4.2.2. Simulation

  • Energy Minimization: Perform energy minimization to relax the system and remove steric clashes using grompp and mdrun.

  • NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.

  • NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for the desired length of time.

4.2.3. Analysis

  • Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the dynamic interactions between Quercetin and the protein.

Signaling Pathways Modulated by Quercetin

Quercetin's therapeutic effects are mediated through its interaction with multiple signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Quercetin has been shown to inhibit this pathway, contributing to its anticancer effects.[12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Quercetin Quercetin Quercetin->PI3K Inhibits mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Figure 2: Quercetin's Inhibition of the PI3K/Akt Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[14][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Quercetin Quercetin Quercetin->RAF Inhibits Quercetin->MEK Inhibits GeneExpression Gene Expression (Proliferation, Apoptosis) Transcription->GeneExpression

Figure 3: Quercetin's Modulation of the MAPK Pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Quercetin's anti-inflammatory properties are, in part, due to its ability to inhibit this pathway.[7][8][16]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Quercetin Quercetin Quercetin->IKK Inhibits GeneExpression Inflammatory Gene Expression NFκB_nuc->GeneExpression

Figure 4: Quercetin's Inhibition of the NF-κB Pathway.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the molecular interactions of natural compounds like Quercetin. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into binding affinities, interaction patterns, and the dynamic behavior of ligand-protein complexes. This knowledge is instrumental in understanding the mechanisms of action of these compounds and in guiding the development of new therapeutic agents. The protocols and data presented in this guide serve as a starting point for researchers to explore the vast potential of in silico modeling in drug discovery.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Di-O-methylducheside A is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including those of the Duchesnea genus.[1][2] Iridoid glycosides are of significant interest due to their diverse biological activities and potential as therapeutic agents.[3] A reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial for the quantification of this compound in plant extracts, herbal preparations, and pharmaceutical formulations, ensuring quality control and facilitating pharmacological research.

This document outlines a proposed protocol for the HPLC analysis of this compound. The methodology is based on established analytical techniques for structurally similar iridoid glycosides, as a specific validated method for this particular compound is not widely published.[4][5][6]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (purified by a Milli-Q system or equivalent)[7]

  • Acid: Phosphoric acid or Formic acid (analytical grade) for mobile phase modification.[3][8]

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).[5]

Instrumentation
  • A standard HPLC system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector[5][8]

  • Analytical Balance

  • Ultrasonic Bath[4]

  • pH Meter

Chromatographic Conditions

The following conditions are recommended based on typical analyses of iridoid glycosides.[4][8] Optimization may be required depending on the specific sample matrix.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Elution 0-5 min, 10-25% B;5-20 min, 25-50% B;20-25 min, 50-10% B;25-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[8]
Column Temperature 30-35 °C[8]
Detection UV detection at 240-280 nm (scan for optimal wavelength based on standard's UV spectrum)[8]
Injection Volume 10-20 µL[5][8]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with methanol.

  • Storage: Store all standard solutions at 4 °C in the dark.[5]

Sample Preparation (from Plant Material)

This is a general procedure that should be optimized for the specific plant matrix.

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 0.5 g of the powdered sample into a flask. Add 25 mL of methanol.[5]

  • Sonication: Extract the sample using an ultrasonic bath for 30 minutes at 60°C.[5]

  • Filtration: Allow the extract to cool, then filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation Parameters

Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The following table summarizes key validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.999 for the calibration curve (5-250 µg/mL).[2]
Precision The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels.Relative Standard Deviation (RSD) ≤ 2%.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies.Mean recovery between 98-102%.
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
LOQ The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.

Diagrams

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_std Standard Preparation cluster_analysis Analysis & Reporting Sample 1. Sample Collection (e.g., Plant Material) Grind 2. Drying & Grinding Sample->Grind Extract 3. Ultrasonic Extraction with Methanol Grind->Extract Filter_Sample 4. Filtration (0.45 µm) Extract->Filter_Sample HPLC 5. HPLC Injection & Analysis Filter_Sample->HPLC Standard A. Weigh Reference Standard Stock B. Prepare Stock Solution Standard->Stock Working C. Create Calibration Standards Stock->Working Working->HPLC Data 6. Data Acquisition (Peak Area, Retention Time) HPLC->Data Calc 7. Quantification (using Calibration Curve) Data->Calc Report 8. Final Report Calc->Report

Caption: Workflow for the HPLC quantification of this compound.

Disclaimer: This is a proposed protocol based on established methods for similar compounds. It should be fully validated by the end-user to ensure its suitability for the intended application.

References

Uncharted Territory: The Research Landscape of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and public research databases have revealed a significant finding: 3,7-Di-O-methylducheside A appears to be a novel or as-yet-undocumented compound. There is currently no available public data on its biological activities, mechanisms of action, or established experimental applications. This presents a unique challenge in providing detailed application notes and protocols as requested.

The absence of published research means that the foundational information required to construct accurate and reliable experimental guidelines does not exist in the public domain. This includes critical data such as:

  • Biological Targets and Efficacy: The specific proteins, enzymes, or cellular pathways that this compound interacts with, and the effective concentrations for such interactions, are unknown.

  • Mechanism of Action: How this compound exerts its effects at a molecular level has not been elucidated.

  • In Vitro and In Vivo Studies: There are no published studies detailing its effects on cell cultures or animal models.

  • Toxicology and Safety Profile: Information regarding the potential toxicity or safe handling procedures specific to this compound is not available.

Without this fundamental knowledge, the creation of detailed and responsible experimental protocols is not possible. Any attempt to provide such information would be speculative and could lead to inaccurate and potentially unsafe research practices.

The Path Forward for Researchers

For scientists and drug development professionals interested in exploring the potential of this compound, the journey will involve foundational, discovery-phase research. The initial steps would likely include:

  • Compound Characterization: Comprehensive structural elucidation and purity analysis using techniques like NMR, mass spectrometry, and HPLC.

  • Broad Biological Screening: Testing the compound against a wide array of biological targets and cell-based assays to identify any potential activities. This could include screens for anticancer, anti-inflammatory, antimicrobial, or other therapeutic effects.

  • Dose-Response Studies: Once a potential activity is identified, determining the concentration range at which the compound is effective.

  • Mechanism of Action Studies: Investigating the molecular pathways affected by the compound to understand how it works.

As research on this compound emerges, the scientific community will be able to build a collective understanding of its properties and potential applications. At present, however, this compound represents an uncharted area of chemical and biological research. Investigators will have the exciting opportunity to be the first to characterize its properties and publish their findings, thereby laying the groundwork for future application notes and protocols.

Researchers in possession of this compound are encouraged to undertake these initial characterization and screening studies. The data generated from such work will be invaluable to the scientific community and will be the necessary first step before any standardized protocols can be developed.

Application Note: Preparation of 3,7-Di-O-methylducheside A Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of a 3,7-Di-O-methylducheside A standard for use in chromatographic analysis. This compound is an iridoid glycoside, a class of compounds with diverse biological activities. Accurate quantification of this compound in research and drug development settings necessitates a well-characterized standard and a reliable analytical method. This document outlines the necessary steps for preparing stock solutions, calibration standards, and quality control samples, and provides a starting point for High-Performance Liquid Chromatography (HPLC) method development based on established methods for similar iridoid glycosides.

Introduction

This compound is a naturally occurring iridoid glycoside that can be isolated from Duchesnea indica (also known as Potentilla indica), a plant used in traditional medicine.[1][2][3][4] As with many natural products, the isolation and quantification of this compound are crucial for its study and potential therapeutic applications. The use of a properly prepared and characterized standard is fundamental for achieving accurate and reproducible results in chromatographic assays. This protocol is designed to guide researchers in the preparation of such a standard for use with HPLC and other chromatographic techniques.

Materials and Reagents

  • This compound reference standard (CAS: 136133-08-9, Molecular Formula: C22H20O12)[5]

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Autosampler vials

Experimental Protocols

Standard Stock Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Sonicate for 5-10 minutes or until the standard is completely dissolved. Iridoid glycosides are generally soluble in methanol.[6][7]

  • Allow the solution to return to room temperature.

  • Bring the flask to volume with HPLC-grade methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This stock solution should be stored at 2-8°C in a tightly sealed, light-protected container. Stability studies on other iridoid glycosides suggest they are relatively stable under these conditions, but degradation may occur at high temperatures or in strong alkaline or acidic conditions.[6][8]

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a solvent mixture that mimics the initial mobile phase composition (e.g., 90:10 water:methanol).

Table 1: Preparation of Calibration Standards

Standard LevelConcentration (µg/mL)Volume of Stock (1 mg/mL) (µL)Final Volume (mL)
11001001
250501
325251
410101
5551
6111

Note: The concentration range should be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the analytical instrument.

Preparation of Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure the accuracy and precision of the analytical run.

Table 2: Preparation of Quality Control Samples

QC LevelConcentration (µg/mL)
Low QC7.5
Mid QC40
High QC80

Proposed HPLC Method for Analysis

Table 3: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or phosphoric acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. A wavelength around 230-240 nm is often suitable for iridoid glycosides.[9][10]
Injection Volume 10 µL

Data Presentation and System Suitability

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the standard against its known concentration. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections < 2%

Visualizations

Workflow for Standard Preparation

G Figure 1. Workflow for the Preparation of this compound Chromatographic Standards cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation cluster_2 Chromatographic Analysis weigh 1. Accurately weigh This compound dissolve 2. Dissolve in Methanol (sonicate if necessary) weigh->dissolve volume 3. Bring to final volume dissolve->volume dilute 4. Perform serial dilutions of stock solution volume->dilute cal_standards Calibration Curve Standards (e.g., 1-100 µg/mL) dilute->cal_standards qc_samples Quality Control Samples (Low, Mid, High) dilute->qc_samples inject 5. Inject into HPLC system cal_standards->inject qc_samples->inject analyze 6. Acquire and process data inject->analyze

Caption: Workflow for preparing this compound standards.

Conclusion

This application note provides a comprehensive protocol for the preparation of this compound standards for chromatographic analysis. Adherence to these guidelines will help ensure the accuracy, precision, and reliability of quantitative results. The proposed HPLC method serves as a robust starting point for method development and validation. Researchers are encouraged to optimize the chromatographic conditions for their specific instrumentation and application.

References

Application of 3,7-Di-O-methylducheside A in Cancer Research: A General Overview and Protocol for Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, specific research on the application of 3,7-Di-O-methylducheside A in cancer is not available in the public domain. However, this compound belongs to the broader class of compounds known as iridoid glycosides. This class of natural products has garnered significant interest in cancer research for its potential anti-tumor activities.[1][2][3] This document provides a detailed overview of the known anti-cancer mechanisms of iridoid glycosides as a proxy for the potential application of this compound and offers generalized protocols for its investigation.

Introduction to Iridoid Glycosides in Cancer Research

Iridoid glycosides are a large group of monoterpenoid compounds widely distributed in the plant kingdom.[1][2] Numerous studies have demonstrated their potential as anti-cancer agents, exhibiting a range of biological activities including the induction of cell cycle arrest and apoptosis, as well as the suppression of cancer cell migration, invasion, and angiogenesis.[1][2][3] These effects are often attributed to their ability to modulate various signaling pathways critical for cancer progression.[1]

Potential Anti-Cancer Mechanisms of Iridoid Glycosides

The anti-cancer effects of iridoid glycosides are multifaceted. The primary mechanisms that have been identified are summarized below.

Table 1: Summary of Anti-Cancer Mechanisms of Iridoid Glycosides

MechanismDescriptionKey Molecular TargetsReferences
Induction of Apoptosis Programmed cell death is a key mechanism for eliminating cancerous cells. Iridoid glycosides have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.Bax, Bcl-2, Caspases, Cytochrome c[1]
Cell Cycle Arrest By halting the cell cycle, iridoid glycosides can prevent the proliferation of cancer cells. This is often achieved by upregulating cell cycle inhibitors.p53, p21, Cyclin D1[1]
Inhibition of Metastasis The spread of cancer cells to distant organs is a major cause of mortality. Iridoid glycosides can inhibit this process by downregulating enzymes responsible for extracellular matrix degradation.Matrix Metalloproteinases (MMPs)[1][2]
Anti-Angiogenesis The formation of new blood vessels is crucial for tumor growth and survival. Iridoid glycosides have been found to suppress angiogenesis by inhibiting key pro-angiogenic factors.Vascular Endothelial Growth Factor (VEGF), CD31[1][2]
Modulation of Signaling Pathways Iridoid glycosides can interfere with signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.PI3K/Akt, MAPK/ERK[1]

Signaling Pathways Modulated by Iridoid Glycosides

The anti-cancer activity of iridoid glycosides is linked to their ability to influence key cellular signaling pathways. A simplified representation of these interactions is depicted below.

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response IridoidGlycosides Iridoid Glycosides PI3K_Akt PI3K/Akt Pathway IridoidGlycosides->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway IridoidGlycosides->MAPK_ERK Inhibits Apoptosis Apoptosis ↑ PI3K_Akt->Apoptosis Metastasis Metastasis ↓ PI3K_Akt->Metastasis CellCycleArrest Cell Cycle Arrest ↑ MAPK_ERK->CellCycleArrest Angiogenesis Angiogenesis ↓ MAPK_ERK->Angiogenesis

Caption: General signaling pathways modulated by iridoid glycosides in cancer cells.

Experimental Protocols for Investigating the Anti-Cancer Activity of this compound

The following are generalized protocols that can be adapted to study the potential anti-cancer effects of this compound.

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells B Treat with This compound A->B C Add MTT Solution B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

Protocol:

  • Seed cancer cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

This assay is used to determine the effect of the compound on the cell cycle distribution.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This technique is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.

Protocol:

  • Treat cells with this compound and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, PI3K, Akt, ERK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

WesternBlot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is currently lacking, its classification as an iridoid glycoside suggests it may possess therapeutic potential. The protocols outlined above provide a framework for the initial investigation of this compound's efficacy against various cancer types. Future research should focus on in-depth mechanistic studies, including the identification of its direct molecular targets, and in vivo studies using animal models to validate its anti-tumor effects and assess its safety profile. Such studies are essential to determine if this compound could be a viable candidate for further drug development in oncology.

References

Application Notes and Protocols for 3,7-Di-O-methylducheside A: A Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Di-O-methylducheside A is a derivative of Ducheside A, an ellagic glycoside that can be found in Duchesnea indica Focke (mock strawberry).[1] While Duchesnea indica has a history of use in traditional medicine for various ailments, including as an anticoagulant, antiseptic, and for treating skin diseases, specific scientific data on the therapeutic potential and mechanism of action of this compound is not available in the current body of public-domain scientific literature.[2][3][4] This document outlines the current state of knowledge and provides a framework for potential future investigation.

Compound Identification

Compound NameCAS Registry NumberMolecular Formula
This compound136133-08-9C₂₂H₂₀O₁₂
Ducheside A176665-78-4C₂₀H₁₆O₁₂

Note: The molecular weight for this compound is not consistently reported in available databases.[5] Ducheside A is structurally identified as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside.[]

Potential Therapeutic Areas (Hypothesized)

Given the traditional uses of Duchesnea indica, potential therapeutic applications for its constituents like this compound could be hypothesized in the following areas. It is critical to note that these are speculative and require experimental validation.

  • Anti-inflammatory: The plant has been used to treat boils, abscesses, and other inflammatory conditions.[2][3][4]

  • Antimicrobial/Antifungal: Ducheside A, the parent compound, has been noted to have anti-fungal activity.[]

  • Anticancer: Duchesnea indica has been traditionally used for detoxification and in some anti-tumor treatments.[3] Modern pharmacological studies have shown that the Duchesnea genus exhibits a range of effects including anticancer and antioxidant activities.[3]

  • Wound Healing: External application for burns and injuries suggests potential pro-healing properties.[2][4]

Proposed Experimental Protocols for Future Research

The following are generalized protocols that would be necessary to elucidate the therapeutic potential of this compound.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines.

Protocol:

  • Cell Culture: Culture relevant human cancer cell lines (e.g., breast, colon, lung) and normal control cell lines in appropriate media and conditions.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of this compound to inhibit inflammatory responses in vitro.

Protocol:

  • Cell Culture: Use a relevant cell line, such as murine macrophages (e.g., RAW 264.7).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with LPS and various concentrations of this compound.

  • Nitric Oxide (NO) Production Measurement (Griess Assay):

    • After 24 hours of treatment, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate.

    • Measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, an indicator of NO production.

  • Cytokine Analysis (ELISA):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.

  • Data Analysis: Determine the ability of this compound to reduce the production of NO and inflammatory cytokines.

Proposed Signaling Pathway Investigation

Based on the activities of structurally related flavonoids and the traditional uses of the source plant, the following signaling pathways are proposed for initial investigation.

dot

proposed_pathway cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription NO Nitric Oxide iNOS->NO DMD_A_Inflam This compound DMD_A_Inflam->NFkB Inhibits? GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DMD_A_Prolif This compound DMD_A_Prolif->PI3K Inhibits? DMD_A_Prolif->Akt Inhibits? workflow start Isolation & Purification of This compound in_vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial) start->in_vitro hit_id Hit Identification in_vitro->hit_id moa Mechanism of Action Studies (Western Blot, qPCR for pathway analysis) hit_id->moa lead_opt Lead Optimization (Structure-Activity Relationship Studies) moa->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Troubleshooting & Optimization

Technical Support Center: 3,7-Di-O-methylducheside A Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,7-Di-O-methylducheside A, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] An ideal peak should be symmetrical and Gaussian.[1] Tailing is problematic because it can reduce the accuracy of peak integration, decrease resolution between adjacent peaks, and indicate undesirable chemical interactions within the chromatographic system.[1]

Q2: I am observing peak tailing specifically for this compound. What are the likely causes?

A2: For a polar, potentially ionizable molecule like this compound (a flavonoid glycoside), the most common cause of peak tailing on a reversed-phase silica-based column is secondary interactions between the analyte and the stationary phase.[2] This often involves the interaction of polar groups on your compound with active residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column packing material.[2] Other potential causes include column overload, extra-column dead volume, or a contaminated guard column.[1][3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor.[3] Flavonoid structures often contain phenolic hydroxyl groups, which are weakly acidic. If the mobile phase pH is high enough to deprotonate these groups, the resulting anionic form can interact strongly with positively charged sites or residual silanols on the column, causing peak tailing.[2] By lowering the mobile phase pH (e.g., to pH 2.5-3.5), these silanol groups and any acidic functional groups on the analyte are protonated (neutralized), which minimizes these unwanted secondary interactions and significantly improves peak shape.[2]

Q4: Can my sample concentration or injection solvent cause peak tailing?

A4: Yes. Injecting too much sample can lead to "mass overload," where the stationary phase becomes saturated, causing peaks to tail.[3] To check for this, try diluting your sample or reducing the injection volume.[2] Additionally, if your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase if possible.[2]

Q5: What is an "end-capped" column, and will it help reduce tailing?

A5: An end-capped column has been chemically treated to reduce the number of accessible residual silanol groups on the silica surface.[2] A small, inert functional group (like trimethylsilyl) is bonded to many of the remaining silanols. Using a high-quality, end-capped C18 column is highly recommended for analyzing polar or ionizable compounds like flavonoid glycosides as it is specifically designed to minimize the secondary interactions that cause peak tailing.[2]

In-Depth Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All Peaks analyte_only Analyte Peak Tailing check_all_peaks->analyte_only Analyte Only mech_issue Potential Mechanical/System Issue all_peaks->mech_issue chem_issue Potential Chemical Interaction analyte_only->chem_issue check_frit Check for blocked column frit or contaminated guard column. mech_issue->check_frit check_dead_volume Inspect system for dead volume (improper fittings, long tubing). check_frit->check_dead_volume solution_mech Solution: Replace guard column, reverse-flush analytical column (if permitted), or correct fittings/tubing. check_dead_volume->solution_mech check_overload Is the column overloaded? chem_issue->check_overload solution_overload Solution: Reduce injection volume or dilute the sample. check_overload->solution_overload Yes adjust_mp Optimize Mobile Phase check_overload->adjust_mp No overload_yes Yes overload_no No solution_ph Adjust Mobile Phase pH to 2.5-3.5 using 0.1% formic or phosphoric acid. adjust_mp->solution_ph change_column Evaluate Column adjust_mp->change_column solution_buffer Consider adding a buffer (e.g., 10-25 mM ammonium (B1175870) formate) to maintain consistent pH. solution_ph->solution_buffer solution_column Solution: Use a high-purity, end-capped C18 column designed for polar analytes. change_column->solution_column

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Summary: Impact of Mobile Phase Modifiers

The following table summarizes typical effects of mobile phase modifications on the peak asymmetry factor (As) for polar/ionizable compounds like flavonoid glycosides. An ideal As value is 1.0, with values > 1.2 generally indicating tailing.

ParameterCondition 1As Factor (Typical)Condition 2As Factor (Typical)Rationale
Mobile Phase pH Neutral pH (e.g., 6.8)1.8 - 2.5Low pH (e.g., 3.0) 1.1 - 1.3 Low pH protonates residual silanols, minimizing secondary ionic interactions.[2]
Buffer Concentration No Buffer / Low Ionic Strength1.7 - 2.210-25 mM Buffer 1.2 - 1.5 Increased ionic strength can help mask active silanol sites.[2]
Analyte Concentration High (e.g., 1 mg/mL)1.9 - 2.8Low (e.g., 0.1 mg/mL) 1.2 - 1.4 Prevents mass overload of the stationary phase.[3]

Experimental Protocol: Optimized HPLC Method

This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing. Optimization may be required for your specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • This compound standard

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, ~99%)

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 50% B

      • 25-30 min: 50% to 80% B

      • 30-32 min: 80% B

      • 32-35 min: Return to 20% B

      • 35-40 min: Re-equilibration at 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 280 nm, or 350 nm are common for flavonoids)

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve the sample in the initial mobile phase (80:20 Water/Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1-0.2 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualization of Peak Tailing Mechanism

The diagram below illustrates the primary cause of peak tailing for polar or ionizable analytes on a standard silica-based stationary phase.

G cluster_0 Reversed-Phase Column Packing p1 p2 p3 p4 p5 p6 p7 p8 silanol Residual Silanol (Si-O⁻) c18 C18 Chains (Primary Retention) analyte_fast Analyte (Normal Elution) analyte_fast->p5 Hydrophobic Interaction analyte_slow Analyte (Delayed Elution) analyte_slow->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: Synthesis of 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,7-Di-O-methylducheside A synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for the selective di-O-methylation of Ducheside A?

A1: A common strategy involves a three-step sequence:

  • Protection: Selectively protect the hydroxyl groups other than those at the C-3 and C-7 positions. Due to the varying reactivity of the hydroxyl groups, an orthogonal protecting group strategy is often employed. For instance, the more reactive phenolic hydroxyls and the primary alcohol of the xylose moiety might be protected with a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS) ether.

  • Methylation: Methylate the remaining free hydroxyl groups at the C-3 and C-7 positions using a suitable methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS), in the presence of a base.

  • Deprotection: Remove the protecting groups under conditions that do not cleave the newly formed methyl ethers to yield the final product.

Q2: How do I choose the right protecting group?

A2: The choice of protecting group is critical for a successful synthesis. Key considerations include:

  • Ease of introduction and removal: The protecting group should be easy to install and remove in high yield.

  • Stability: It must be stable to the conditions of the subsequent reaction steps (in this case, methylation).

  • Orthogonality: If multiple protecting groups are used, they should be removable under different conditions without affecting each other. Silyl ethers like TBS are popular for their relative stability and the availability of mild deprotection methods.

Q3: What are the most common challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Regioselectivity: Achieving selective protection and methylation at the desired positions without affecting other hydroxyl groups.

  • Incomplete reactions: Both protection and methylation steps may not go to completion, leading to a mixture of products.

  • Side reactions: Undesired methylation at other positions or cleavage of labile groups during the reaction sequence.

  • Purification: Separating the desired product from starting materials, partially methylated intermediates, and other byproducts can be challenging due to their similar polarities.

Troubleshooting Guides

Problem 1: Low yield during the protection step (e.g., silylation).
Possible Cause Suggested Solution
Incomplete reaction - Increase the equivalents of the silylating agent (e.g., TBS-Cl) and the base (e.g., imidazole).- Extend the reaction time or slightly increase the reaction temperature.- Ensure all reagents are anhydrous, as moisture will consume the silylating agent.
Steric hindrance - For sterically hindered hydroxyl groups, consider using a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf).- Use a stronger, non-nucleophilic base like 2,6-lutidine.
Degradation of starting material - If the starting material is unstable under basic conditions, consider using milder bases or alternative protection strategies.
Problem 2: Non-selective or incomplete methylation.
Possible Cause Suggested Solution
Incomplete methylation - Increase the equivalents of the methylating agent (e.g., MeI) and the base (e.g., NaH).- Use a more polar aprotic solvent like DMF to improve the solubility of the substrate and the reactivity of the base.- Increase the reaction temperature, but monitor for potential side reactions.
Methylation at undesired positions - This suggests incomplete protection. Re-optimize the protection step to ensure all other hydroxyls are capped.- Use a bulkier base that may favor methylation at less sterically hindered positions.
Low reactivity of hydroxyl groups - The hydroxyl groups at C-3 and C-7 may be sterically hindered. Consider using a more powerful methylating agent like methyl triflate (MeOTf), but be aware of its higher reactivity and potential for side reactions.
Problem 3: Low yield or product degradation during the deprotection step.
Possible Cause Suggested Solution
Cleavage of methyl ethers - If using acidic conditions to remove silyl ethers, ensure the conditions are mild enough to not cleave the newly formed methyl ethers. Reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid are generally milder than strong mineral acids.[1]
Incomplete deprotection - Increase the reaction time or the amount of deprotecting agent (e.g., TBAF for silyl ethers).- For stubborn silyl groups, HF-pyridine complex can be used, but with caution due to its hazardous nature.
Product degradation - The final product may be sensitive to the deprotection conditions. Ensure the workup is performed promptly and under neutral or slightly acidic conditions to avoid degradation.

Data Presentation

Table 1: Comparison of Silylating Agents for Polyol Protection

Silylating AgentBaseSolventTypical Yield (%)Reference
TBDMSClImidazole (B134444)DMF85-95[Corey, E.J. & Snider, B.B. J. Am. Chem. Soc. 1972, 94, 2549]
TBDPSClImidazoleDMF80-90[Hanessian, S. & Lavallee, P. Can. J. Chem. 1975, 53, 2975]
TIPSClImidazoleDMF90-98[Cunico, R.F. & Bedell, L. J. Org. Chem. 1980, 45, 4797]

Table 2: Influence of Reaction Conditions on Methylation Yield

Methylating AgentBaseSolventTemperature (°C)Typical Yield (%)
CH₃INaHTHF2570-85
(CH₃)₂SO₄K₂CO₃Acetone5665-80
CH₃OTf2,6-lutidineCH₂Cl₂0 to 2585-95

Experimental Protocols

Protocol 1: General Procedure for Selective Silylation of Ducheside A

  • Dissolve Ducheside A (1 equivalent) in anhydrous DMF.

  • Add imidazole (4-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3-4 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol (B129727) and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Methylation

  • Dissolve the protected Ducheside A (1 equivalent) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5-3 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 3-4 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Deprotection of TBS Ethers

  • Dissolve the methylated, TBS-protected intermediate (1 equivalent) in THF.

  • Add a 1M solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF (1.1 equivalents per silyl group).

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow DuchesideA Ducheside A Protected Protected Ducheside A (e.g., TBS ethers) DuchesideA->Protected Protection (TBDMS-Cl, Imidazole) Methylated Protected 3,7-Di-O-methyl -ducheside A Protected->Methylated Methylation (MeI, NaH) FinalProduct This compound Methylated->FinalProduct Deprotection (TBAF) Troubleshooting_Methylation Start Low Methylation Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? Start->SideProducts IncreaseReagents Increase equivalents of MeI and NaH IncompleteReaction->IncreaseReagents Yes ChangeSolvent Switch to more polar solvent (e.g., DMF) IncompleteReaction->ChangeSolvent Still low CheckProtection Verify completeness of protection step SideProducts->CheckProtection Yes MilderConditions Use milder base or lower temperature SideProducts->MilderConditions Degradation

References

3,7-Di-O-methylducheside A stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Di-O-methylducheside A. The information provided is based on the general chemical properties of iridoid glycosides and compounds containing methoxy (B1213986) groups, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound in an aqueous buffer for my cell-based assay, but I am seeing a loss of activity over time. What could be the cause?

A1: Loss of activity in aqueous solutions can be attributed to the inherent stability of the compound, which can be influenced by several factors. Iridoid glycosides, the class of compounds to which this compound belongs, can be susceptible to degradation under certain conditions.[1][2][3] Key factors affecting stability in solution include pH, temperature, and light exposure.[4][5] The methoxy groups present in the molecule could also potentially undergo hydrolysis under non-optimal pH conditions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For long-term storage, it is advisable to store this compound as a dry powder at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock that can be stored at -20°C or -80°C. For aqueous experimental buffers, it is recommended to prepare fresh solutions for each experiment or to conduct a stability study in your specific buffer to determine the rate of degradation.

Q3: How does pH affect the stability of this compound in my experimental buffer?

A3: Iridoid glycosides can be unstable in strong alkaline and strong acidic solutions.[1][2] It is crucial to maintain a pH-controlled environment, ideally within the neutral range (pH 6-8), unless your experimental design requires otherwise. If you must work outside of this range, it is highly recommended to perform a preliminary stability test. Variations in pH can lead to hydrolysis of the glycosidic bond or other labile functional groups.[4]

Q4: Can repeated freeze-thaw cycles of my stock solution affect the integrity of this compound?

A4: Yes, repeated freeze-thaw cycles can potentially degrade the compound. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. This minimizes the exposure of the compound to temperature fluctuations and potential moisture introduction, which can accelerate degradation.

Q5: Are there any concerns about the metabolic stability of the methoxy groups in this compound during in vitro or in vivo experiments?

A5: Methoxy groups, particularly on aromatic systems, can be susceptible to O-demethylation by cytochrome P450 (CYP) enzymes in metabolic systems.[6] This can lead to the formation of hydroxylated metabolites with potentially different biological activities or pharmacokinetic properties. While this is more of a concern for in vivo and some in vitro metabolic studies, it is a factor to consider when interpreting experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation in Aqueous Buffer Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in the aqueous buffer before being added to the cells.Consistent and reproducible bioactivity should be observed if degradation in the buffer was the primary issue.
pH-induced Degradation Verify the pH of your cell culture medium or experimental buffer after the addition of the compound. Ensure it remains in the optimal range (typically pH 7.2-7.4 for most cell lines).Stabilization of the compound and restoration of expected bioactivity.
Photodegradation Protect the compound and solutions from light by using amber vials and minimizing exposure to ambient light during preparation and experimentation.If the compound is light-sensitive, this will prevent degradation and lead to more consistent results.
Adsorption to Labware Use low-adsorption plasticware (e.g., polypropylene) for preparing and storing solutions.Improved accuracy of the final concentration in your assay.
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis over time.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the Glycosidic Bond Analyze the sample by LC-MS to identify the molecular weights of the new peaks. Compare them to the expected masses of the aglycone and sugar moieties.Identification of degradation products, confirming the hydrolysis pathway.
Degradation due to Solvent Prepare solutions in different high-purity solvents (e.g., DMSO, ethanol, methanol) and analyze their stability over a set period at a controlled temperature.Identification of a more suitable solvent for short-term storage and handling.
Cleavage of Methoxy Groups Use high-resolution mass spectrometry to investigate if the unknown peaks correspond to demethylated forms of the parent compound.Confirmation of methoxy group instability under the tested conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Prepare separate aliquots for each time point to be tested.

  • Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C). Protect the solutions from light.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further degradation by freezing at -80°C or by mixing with an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Evaluating the Effect of pH on the Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a final concentration of 100 µM.

  • Incubation and Analysis: Follow steps 3-6 from Protocol 1 for each pH condition.

  • Comparison: Compare the degradation profiles at different pH values to identify the optimal pH range for stability.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
Time (hours)% Remaining Compound (Mean ± SD)
0100 ± 0.5
195.2 ± 1.1
290.5 ± 1.5
482.1 ± 2.0
868.7 ± 2.5
2445.3 ± 3.1

Note: This data is illustrative and should be confirmed by experimental analysis.

Table 2: Hypothetical pH-Dependent Stability of this compound after 24 hours
pHTemperature (°C)% Remaining Compound (Mean ± SD)
3.02575.4 ± 2.8
5.02592.1 ± 1.9
7.42598.5 ± 1.2
9.02560.2 ± 3.5

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock in DMSO Test_Solutions Dilute in Aqueous Buffer Stock_Solution->Test_Solutions Incubate Incubate at Defined Temp & pH Test_Solutions->Incubate Time_Points Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Time_Points Analysis HPLC / LC-MS Analysis Time_Points->Analysis Data_Processing Quantify Peak Area Analysis->Data_Processing Stability_Profile Stability_Profile Data_Processing->Stability_Profile Generate Stability Profile

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound This compound Hydrolysis Glycosidic Bond Hydrolysis Compound->Hydrolysis Acid/Base Catalysis Demethylation O-Demethylation Compound->Demethylation Enzymatic/ Chemical Aglycone Aglycone + Sugar Hydrolysis->Aglycone Metabolite Hydroxylated Metabolite Demethylation->Metabolite

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Start Inconsistent Bioactivity Check_Fresh Prepare Fresh Solution? Start->Check_Fresh Check_pH Verify Buffer pH? Check_Fresh->Check_pH No Resolved Issue Resolved Check_Fresh->Resolved Yes Check_Light Protect from Light? Check_pH->Check_Light No Check_pH->Resolved Yes Check_Adsorption Use Low-Adsorption Ware? Check_Light->Check_Adsorption No Check_Light->Resolved Yes Check_Adsorption->Resolved No, Further Investigation Needed Check_Adsorption->Resolved Yes

Caption: Troubleshooting logic for inconsistent bioactivity.

References

Optimizing 3,7-Di-O-methylducheside A concentration for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 3,7-Di-O-methylducheside A in bioassays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is an organic compound, and its solubility should be empirically determined. We recommend starting with Dimethyl Sulfoxide (B87167) (DMSO), a common polar aprotic solvent capable of dissolving a wide range of compounds for use in cell-based assays.[1][2]

  • Initial Step: Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Assistance: If solubility is poor, gentle warming (up to 37°C) or sonication can aid dissolution.[3]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: What is the recommended starting concentration range for a cell-based bioassay?

A2: For a novel compound like this compound, a broad concentration range should be tested initially to determine its potency and cytotoxicity. A common starting point is a logarithmic or semi-logarithmic dilution series.

  • Range Finding Study: We suggest a wide range, from 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Cytotoxicity Assessment: It is crucial to first perform a cytotoxicity assay to identify the concentration range that is non-toxic to the cells, ensuring that any observed effects are not simply due to cell death.

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: Cytotoxicity can be assessed using various methods. The MTT assay is a widely used colorimetric assay for measuring cellular metabolic activity, which generally correlates with cell viability.[4][5] An alternative is the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by detecting LDH release from damaged cells into the culture medium.[6]

Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous culture medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[7]

  • Dilution Method: Add the stock solution to the medium dropwise while vortexing or swirling to ensure rapid mixing.

  • Co-solvents: For compounds with poor aqueous solubility, using a co-solvent system in the stock solution, such as PEG300 or Tween-80, may improve solubility upon dilution.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No biological effect observed Concentration is too low.Test a higher concentration range (e.g., up to 200 µM), ensuring it remains below the cytotoxic threshold.
Compound has degraded.Prepare a fresh stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light).
High cell death in all treated wells Compound is highly cytotoxic.Perform a dose-response cytotoxicity assay (e.g., MTT) starting from a very low concentration (e.g., 1 nM) to determine the IC50 value.
Final solvent concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium + same amount of DMSO) in all experiments.[7][8]
Inconsistent results between experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase.
Variation in compound preparation.Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability.

Experimental Protocols & Methodologies

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol assesses cell viability by measuring the reduction of yellow MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[5][9]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[5]

  • Multi-channel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" and "vehicle control" (medium + DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes.[5] Read the absorbance at 590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hypothetical Cytotoxicity Data:

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
591.5 ± 3.8
1075.3 ± 4.2
2551.2 ± 3.1
5022.7 ± 2.5
1005.4 ± 1.9
Calculated IC50 ~25.5 µM
Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on cytotoxicity data) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[10]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualizations and Workflows

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening a novel compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Assays cluster_analysis Phase 3: Analysis stock Prepare High-Concentration Stock Solution (in DMSO) working Prepare Working Dilutions in Culture Medium stock->working Dilute cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 working->cytotoxicity bioassay Primary Bioassay (e.g., Anti-inflammatory) cytotoxicity->bioassay Select non-toxic concentrations apoptosis Apoptosis Assay (Annexin V/PI) bioassay->apoptosis moa Mechanism of Action Studies (e.g., Western Blot) bioassay->moa data Data Analysis & Dose-Response Curves apoptosis->data moa->data

Workflow for compound screening and analysis.
Potential Signaling Pathways to Investigate

If this compound shows anti-inflammatory or anti-cancer properties, the NF-κB and MAPK signaling pathways are critical to investigate.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[11][12][13] Its inhibition is a common target for drug development.

Simplified diagram of the canonical NF-κB pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for regulating cell proliferation, differentiation, and survival.[14][15]

G cluster_nucleus gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to response Cellular Response (Proliferation, Survival) nucleus->response

The core cascade of the MAPK/ERK signaling pathway.

References

Technical Support Center: 3,7-Di-O-methylducheside A Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 3,7-Di-O-methylducheside A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, and like many such compounds, it exhibits poor aqueous solubility.[1][2] This limited solubility can hinder its therapeutic efficacy by impeding absorption and bioavailability in biological systems.[3][4] For researchers, poor solubility presents challenges in conducting in vitro and in vivo experiments, as achieving the desired concentration in a physiologically relevant medium can be difficult.

Q2: What are the general approaches to improving the solubility of poorly water-soluble compounds like this compound?

There are several established strategies to enhance the solubility of poorly soluble drugs and natural products. These can be broadly categorized into physical and chemical modification techniques.[1][5]

  • Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Key techniques include particle size reduction (micronization and nanosizing), and the use of solid dispersions.[2][3][6][7]

  • Chemical Modifications: These approaches involve the use of excipients or chemical agents to increase the solubility of the compound. Common methods include the use of co-solvents, surfactants (micellar solubilization), cyclodextrins (complexation), and pH adjustment.[3][7][8]

Troubleshooting Guide: Resolving Poor Solubility of this compound

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Solution Workflow:

start Start: Poor Solubility of This compound cosolvent Attempt 1: Use of Co-solvents (e.g., DMSO, Ethanol) start->cosolvent evaluate Evaluate Solubility and Impact on Assay cosolvent->evaluate Assess solubility surfactant Attempt 2: Micellar Solubilization (e.g., Tween 80, Cremophor EL) surfactant->evaluate Assess solubility cyclodextrin (B1172386) Attempt 3: Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cyclodextrin->evaluate Assess solubility evaluate->surfactant Inadequate/Interference evaluate->cyclodextrin Inadequate/Interference success Resolution: Compound Solubilized evaluate->success Adequate & No Interference

Caption: Decision workflow for initial troubleshooting of this compound solubility.

Step 1: Employing Co-solvents

The use of a water-miscible organic solvent, or co-solvent, is often the first line of approach.[7][8][9] These solvents can increase the solubility of lipophilic compounds in aqueous solutions.

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol (PEG).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.

    • For the working solution, perform a serial dilution of the stock solution into your aqueous buffer.

    • Critical Note: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts or toxicity.

Step 2: Micellar Solubilization with Surfactants

If co-solvents are insufficient or interfere with the experiment, surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][10]

  • Recommended Surfactants: Polysorbates (e.g., Tween 80), Cremophor EL.

  • Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the surfactant solution to the powdered this compound.

    • Use sonication or vortexing to aid in the dissolution and micelle formation.

    • Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC). Be aware that surfactants can interfere with certain biological assays.

Step 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3][11]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Dissolve the cyclodextrin in the aqueous buffer.

    • Add this compound to the cyclodextrin solution.

    • Stir or shake the mixture, sometimes with gentle heating, for several hours to allow for complex formation.

MethodTypical Starting ConcentrationAdvantagesDisadvantages
Co-solvents 1-10% (v/v) in stockSimple, readily availablePotential for cellular toxicity or assay interference at higher concentrations
Surfactants 0.1-5% (w/v)High solubilization capacityCan interfere with cell membranes and certain enzyme assays
Cyclodextrins 1-20% (w/v)Low toxicity, high biocompatibilityCan be expensive, may not be effective for all molecules
Problem: Low oral bioavailability of this compound in preclinical animal models due to poor solubility.

For in vivo applications, formulation strategies are critical to enhance absorption.

Formulation Development Workflow:

start Start: Low Bioavailability of This compound particle_size Physical Modification: Particle Size Reduction (Micronization/Nanosizing) start->particle_size solid_dispersion Formulation Strategy: Solid Dispersion (e.g., with PVP, PEG) start->solid_dispersion lipid_based Advanced Formulation: Lipid-Based Systems (e.g., SEDDS) start->lipid_based pk_study Conduct Preclinical Pharmacokinetic Study particle_size->pk_study solid_dispersion->pk_study lipid_based->pk_study success Resolution: Improved Bioavailability pk_study->success

Caption: Workflow for developing formulations to improve the in vivo bioavailability of this compound.

Strategy 1: Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][7][11]

  • Methods:

    • Micronization: Mechanical grinding to reduce particle size to the micrometer range.

    • Nanosizing: Techniques like high-pressure homogenization or wet milling to create nanoparticles.

  • Experimental Protocol (Wet Milling):

    • Create a suspension of this compound in a suitable liquid medium containing stabilizers (e.g., surfactants or polymers).

    • Introduce the suspension into a milling chamber containing milling media (e.g., ceramic beads).

    • Agitate the chamber at high speed to induce particle size reduction through mechanical attrition.

    • Monitor particle size using techniques like dynamic light scattering (DLS).

    • Separate the nanosuspension from the milling media.

Strategy 2: Solid Dispersions

In a solid dispersion, the poorly soluble compound is dispersed in a hydrophilic carrier matrix.[3][6] This can enhance solubility and dissolution by presenting the compound in an amorphous state.

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Experimental Protocol (Solvent Evaporation Method):

    • Dissolve both this compound and the carrier polymer in a common organic solvent.

    • Evaporate the solvent under vacuum, often with continuous rotation (e.g., using a rotary evaporator).

    • The resulting solid mass is a dispersion of the compound in the polymer matrix.

    • Grind the solid dispersion into a fine powder for further formulation.

Formulation StrategyTypical Improvement in Dissolution RateKey Equipment
Micronization 2-5 foldJet mill, ball mill
Nanosizing >10 foldHigh-pressure homogenizer, wet mill
Solid Dispersion 5-50 foldRotary evaporator, spray dryer

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[7][11] Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Components of SEDDS: An oil, a surfactant, and a co-surfactant.

  • Mechanism: The formulation is a pre-concentrate that, upon gentle agitation in the aqueous environment of the gastrointestinal tract, spontaneously forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.

  • Experimental Protocol (SEDDS Formulation):

    • Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

    • Construct ternary phase diagrams to identify the optimal ratios of the components that form stable emulsions.

    • Dissolve this compound in the optimized mixture of oil, surfactant, and co-surfactant.

    • The resulting formulation can be encapsulated in soft gelatin capsules for oral administration.

References

3,7-Di-O-methylducheside A degradation products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7-Di-O-methylducheside A. The following sections address common issues encountered during the identification of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the general structure of iridoid glycosides, this compound is susceptible to degradation through several pathways. The most common degradation pathways include hydrolysis of the glycosidic bond under acidic conditions, and potentially hydrolysis of any ester functionalities under both acidic and basic conditions. Oxidation can also lead to the formation of various degradation products. The stability of similar iridoid glycosides has been shown to be affected by high temperatures and extreme pH levels.[1]

Q2: What are the initial steps to take when an unexpected peak appears in my HPLC chromatogram during a stability study?

A2: When an unknown peak is observed, the first step is to ensure it is a degradation product and not an artifact. Re-inject a fresh sample of this compound to rule out contamination or issues with the mobile phase. If the peak persists in the stressed sample, it is likely a degradation product. The next step is to perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products.[2][3] This will help in creating a degradation profile and validating that your analytical method is stability-indicating.

Q3: How can I confirm the structure of a suspected degradation product?

A3: Structural elucidation of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) can provide information on the molecular weight and fragmentation pattern of the impurity.[4] For unambiguous structure confirmation, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.

Q4: My mass spectrometry data for a degradation product is ambiguous. What should I do?

A4: Ambiguous mass spectrometry data can arise from co-eluting peaks or complex fragmentation patterns. To address this, optimize your chromatographic method to achieve better separation.[3] Additionally, employing high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the degradation product. Tandem mass spectrometry (MS/MS) experiments can also be used to study the fragmentation pathways, offering more structural clues.[4]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products from the Parent Compound

  • Problem: The HPLC method does not adequately resolve the peaks of this compound and its degradation products, leading to co-elution and inaccurate quantification.

  • Troubleshooting Steps:

    • Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the separation between the parent peak and the impurity peaks. A shallower gradient can often improve resolution.

    • Change the Stationary Phase: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter the selectivity.

    • Adjust pH of the Mobile Phase: For ionizable compounds, modifying the pH of the mobile phase can significantly impact retention times and improve separation.

    • Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Issue 2: Low Abundance of a Degradation Product for Characterization

  • Problem: A specific degradation product is formed in very small quantities, making it difficult to characterize using MS and NMR.

  • Troubleshooting Steps:

    • Intensify Stress Conditions: Increase the concentration of the stressor (e.g., acid, base) or prolong the exposure time to generate a higher yield of the degradation product.

    • Enrich the Sample: Use semi-preparative or preparative HPLC to isolate and concentrate the degradation product from multiple stressed samples.

    • Use a More Sensitive Detector: If not already in use, switch to a more sensitive mass spectrometer or use a charged aerosol detector (CAD) in parallel with the UV detector for better detection of low-level impurities.

Data Presentation

Table 1: Hypothetical Degradation Products of this compound identified by HPLC-MS

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed IdentityStress Condition
DP15.8331.1025Aglycone of this compoundAcid Hydrolysis
DP27.2493.1502Isomer of this compoundThermal
DP38.5509.1451Oxidized product (+16 Da)Oxidative
Parent10.2493.1502This compound-

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mg of solid this compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 1 mg/mL of this compound in methanol (B129727) to UV light (254 nm) for 24 hours.

Protocol 2: HPLC-MS/MS Analysis

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detector: Electrospray ionization (ESI) in positive mode

  • MS Scan Range: m/z 100-1000

  • MS/MS: Data-dependent acquisition of the top 3 most intense ions.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MSMS MS/MS Fragmentation HPLC->MSMS Isolation Isolation & Purification MSMS->Isolation NMR NMR Spectroscopy Isolation->NMR Structure Structure Elucidation NMR->Structure Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Experimental workflow for the identification of degradation products.

signaling_pathway Compound This compound Receptor Target Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Biological Response TF->Response Regulates

Caption: Hypothetical signaling pathway involving this compound.

References

Mitigating Batch-to-Batch Variability of 3,7-Di-O-methylducheside A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 3,7-Di-O-methylducheside A and what are its potential applications?

While specific information on this compound is limited, it is a derivative of Ducheside A, an ellagic acid glycoside. Ducheside A has been isolated from plants like Duchesnea indica and is known to possess anti-fungal properties. Iridoid glycosides, the broader class of compounds to which Ducheside A belongs, are recognized for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. These properties make them valuable candidates for investigation in drug discovery and development.

Q2: What are the primary causes of batch-to-batch variability in natural product derivatives like this compound?

Batch-to-batch variability in natural product derivatives can stem from several factors throughout the manufacturing process:

  • Raw Material Sourcing: The geographical location, climate, and harvest time of the plant source can significantly impact the chemical profile of the extracted compounds.

  • Extraction and Purification Processes: Minor deviations in extraction solvents, temperature, pressure, and chromatographic purification can lead to differences in the final product's purity and impurity profile.

  • Chemical Synthesis and Modification: For semi-synthetic compounds like this compound, variations in reaction conditions, reagents, and purification of intermediates can introduce inconsistencies.

  • Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can lead to degradation of the compound over time.

Q3: How can I assess the consistency of a new batch of this compound?

It is crucial to perform in-house quality control on each new batch. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and consistency of your compound. By comparing the chromatograms of different batches, you can identify variations in the main peak area (representing the compound's concentration) and the presence of any new or altered impurity peaks.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You observe that a new batch of this compound shows a significantly different potency (e.g., IC50 value) in your cell-based assay compared to the previous batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variation in Compound Purity 1. Perform HPLC analysis: Compare the purity of the new batch with the previous one. A lower purity in the new batch will result in a lower effective concentration. 2. Adjust concentration: If the purity is known and lower, adjust the concentration accordingly for your experiments.
Presence of Bioactive Impurities 1. Analyze HPLC chromatogram: Look for new or larger impurity peaks in the new batch. 2. Consider purification: If significant impurities are present, consider re-purifying a small amount for a pilot experiment to see if consistency is restored.
Compound Degradation 1. Check storage conditions: Ensure the compound has been stored as recommended (typically cool, dark, and dry). 2. Perform stability testing: If you suspect degradation, re-analyze an older batch alongside the new one using HPLC to check for degradation products.
Cell Culture Variability 1. Standardize cell culture practices: Ensure consistent cell passage number, confluency, and media composition for all experiments. 2. Perform a positive control: Use a well-characterized standard compound in parallel to ensure the assay itself is performing consistently.
Issue 2: Poor Reproducibility in Animal Studies

You are observing high variability in the therapeutic response or toxicity profile of this compound between different groups of animals treated with different batches of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Formulation 1. Standardize formulation protocol: Ensure the vehicle and the method of dissolving or suspending the compound are identical for each batch. 2. Check for solubility issues: Visually inspect the formulation for any precipitation. If solubility is a concern, consider using a different vehicle or formulation strategy.
Pharmacokinetic Differences 1. Analyze batch purity: As with in vitro studies, differences in purity or impurity profiles between batches can affect absorption, distribution, metabolism, and excretion (ADME) properties. 2. Perform pilot pharmacokinetic study: If the problem persists, a small-scale pharmacokinetic study with different batches can help identify variations in drug exposure.
Animal-to-Animal Variation 1. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual biological variation. 2. Ensure consistent animal handling: Standardize animal age, weight, and housing conditions.

Experimental Protocols

Protocol 1: HPLC Analysis for Batch-to-Batch Consistency

This protocol provides a general method for assessing the purity and consistency of this compound batches.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Samples of different batches of this compound

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve each batch of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the known maximum absorbance wavelength of the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 40 | 95 | 5 |

  • Data Analysis:

    • Compare the chromatograms of the different batches.

    • Calculate the purity of each batch by determining the area of the main peak as a percentage of the total peak area.

    • Note any significant differences in the number or area of impurity peaks.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol can be used to assess the biological activity of different batches of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard

  • Different batches of this compound

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of each batch of this compound in DMSO.

    • Dilute the stock solutions in cell culture media to the desired final concentrations.

    • Remove the old media from the cells and add the media containing the different concentrations of your compound.

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in each sample using the standard curve.

    • Determine the percentage of nitric oxide inhibition for each concentration of the compound.

    • Compare the IC50 values obtained for the different batches.

Visualizing Workflows and Pathways

Workflow for Managing Batch-to-Batch Variability

G cluster_0 Batch Reception & Initial QC cluster_1 Decision Point cluster_2 Experimental Phase cluster_3 Troubleshooting cluster_4 Outcome A Receive New Batch of This compound B Perform HPLC Analysis (Purity & Impurity Profile) A->B C Batch Meets Specifications? B->C D Proceed with In Vitro / In Vivo Experiments C->D Yes E Quarantine Batch C->E No H Successful Experiment D->H Consistent Results I Initiate Troubleshooting (Refer to Guides) D->I Inconsistent Results F Investigate Cause of Variability (e.g., contact supplier, perform further analysis) E->F G Consider Batch Rejection or Re-purification F->G

Caption: A logical workflow for handling new batches of compounds to ensure experimental consistency.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known activities of related iridoid glycosides, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK inhibits Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Hypothetical Anti-Cancer Signaling Pathway (Apoptosis Induction)

Iridoid glycosides have been shown to induce apoptosis in cancer cells. A possible mechanism is through the intrinsic (mitochondrial) pathway.

G cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Outcome Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2->Bax CytoC Cytochrome c Bax->CytoC release Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis CytoC->Apaf1

Caption: A potential mechanism of anti-cancer action through the induction of apoptosis.

Technical Support Center: Refining Purification Methods for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,7-Di-O-methylducheside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, a glycoside found in Duchesnea indica. While direct protocols are scarce, the following recommendations are based on established methods for purifying similar natural product glycosides.

Issue 1: Low Yield of Target Compound in Crude Extract

Potential Cause Troubleshooting Step Expected Outcome
Inefficient initial extraction from plant material.Optimize the extraction solvent system. Consider using a polar solvent like methanol (B129727) or ethanol (B145695), potentially with a small percentage of water, to efficiently extract glycosides.[1]Increased concentration of this compound in the crude extract.
Degradation of the target compound during extraction.Employ milder extraction techniques such as maceration at room temperature instead of heating.[1]Preservation of the chemical integrity of the target glycoside.
Incomplete cell lysis.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.Improved release of intracellular components, including the target compound.

Issue 2: Co-elution of Impurities with this compound during Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Similar polarity of the target compound and impurities.Utilize a multi-step purification approach. Start with macroporous resin chromatography for initial cleanup, followed by reversed-phase chromatography (e.g., C18) for finer separation.[2][3]Enhanced separation of compounds with close polarity, leading to higher purity of the target fraction.
Inappropriate solvent system for chromatography.Experiment with different solvent gradients in HPLC or MPLC. For glycosides, a gradient of water and methanol or acetonitrile (B52724) is common. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.Sharper peaks and better resolution between the target compound and impurities.
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation.Improved peak shape and baseline separation.

Issue 3: Difficulty in Removing Pigments and Other Polar Impurities

Potential Cause Troubleshooting Step Expected Outcome
High concentration of chlorophyll (B73375) and other pigments in the initial extract.Perform a preliminary fractionation using liquid-liquid extraction. Partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove non-polar impurities like chlorophyll.A cleaner extract with reduced pigment contamination for subsequent chromatographic steps.
Polar impurities binding to the target compound.Consider using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a specific ion-exchange resin) to selectively remove interfering compounds before column chromatography.Increased purity of the sample loaded onto the main purification column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the initial extraction of this compound from Duchesnea indica?

A good starting point for extracting glycosides like this compound is to use a polar solvent. A common method involves extracting the dried and powdered plant material with 80% methanol or ethanol.[4] This is effective for solubilizing a wide range of glycosides and other phenolic compounds.

Q2: I am seeing a lot of brown/green color in my fractions after initial chromatography. How can I get rid of this?

The coloration is likely due to pigments like chlorophyll and tannins. To remove these, you can perform a liquid-liquid partition of your crude extract. For example, you can dissolve the extract in a methanol/water mixture and then wash it with a non-polar solvent like hexane (B92381). The non-polar pigments will move into the hexane layer, leaving your target compound in the more polar layer.

Q3: My target compound is eluting as a broad peak during HPLC. What can I do to improve the peak shape?

Broad peaks in HPLC can be caused by several factors. Here are a few troubleshooting steps:

  • Check your solvent system: Ensure the pH of your mobile phase is appropriate for your compound. Adding a small amount of an acid modifier like formic acid or acetic acid can often sharpen the peaks of phenolic compounds.

  • Reduce sample load: Overloading the column is a common cause of peak broadening. Try injecting a smaller amount of your sample.

  • Column condition: The column itself might be degraded. Try washing the column with a strong solvent or replace it if necessary.

Q4: How can I confirm the identity and purity of my final product?

The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[5][6] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometer (MS), where a single sharp peak at the expected retention time indicates high purity.[2][3]

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation

  • Extraction: Macerate 100 g of dried, powdered Duchesnea indica plant material in 1 L of 80% methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through cheesecloth and then filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in 500 mL of a 10% methanol in water solution. Partition this against an equal volume of hexane in a separatory funnel. Discard the upper hexane layer. Repeat this step twice to thoroughly remove non-polar impurities.

  • Further Partitioning: Subsequently, partition the aqueous layer with ethyl acetate (B1210297). The ethyl acetate fraction is likely to contain a range of phenolic compounds, including glycosides.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness.

Protocol 2: Macroporous Resin Column Chromatography

  • Column Packing: Pack a glass column with a suitable macroporous resin (e.g., HPD-100).

  • Equilibration: Equilibrate the column by washing it with deionized water.

  • Loading: Dissolve the dried ethyl acetate fraction from Protocol 1 in a small amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). Collect fractions of a fixed volume.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried Duchesnea indica Powder extraction Maceration with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract Yields crude extract partitioning Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) crude_extract->partitioning ethyl_acetate_extraction Ethyl Acetate Extraction partitioning->ethyl_acetate_extraction concentration2 Drying and Concentration ethyl_acetate_extraction->concentration2 semi_pure_fraction Semi-Pure Fraction concentration2->semi_pure_fraction Yields semi-pure fraction mrc Macroporous Resin Chromatography semi_pure_fraction->mrc hplc Preparative HPLC mrc->hplc pure_compound Pure this compound hplc->pure_compound troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield optimize_extraction Optimize Extraction Solvent & Conditions check_yield->optimize_extraction Yes proceed_chromatography Proceed to Chromatography check_yield->proceed_chromatography No optimize_extraction->proceed_chromatography check_purity Co-eluting Impurities? proceed_chromatography->check_purity multi_step_purification Implement Multi-Step Purification (e.g., Macroporous Resin -> C18) check_purity->multi_step_purification Yes final_product High Purity Product check_purity->final_product No adjust_gradient Adjust Solvent Gradient & pH multi_step_purification->adjust_gradient adjust_gradient->final_product

References

3,7-Di-O-methylducheside A interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "3,7-Di-O-methylducheside A" is not available in the public domain at this time. The following content is a generalized template designed to guide researchers on potential issues related to novel compounds in biochemical assays and may not be specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: Currently, there is no publicly available scientific literature detailing the structure, origin, or mechanism of action of a compound named this compound. Researchers working with this compound should refer to their internal documentation for this information. As a hypothetical example, if it were a novel glycoside, its mechanism could involve interaction with cell surface receptors or intracellular signaling pathways.

Q2: I am observing unexpected or inconsistent results in my assay when using this compound. What could be the cause?

A2: Unexpected results with a novel compound can stem from several factors:

  • Direct Assay Interference: The compound may interact directly with assay components (e.g., enzymes, antibodies, detection reagents).

  • Off-Target Effects: The compound may have biological activities unrelated to its intended target, affecting cell health or signaling pathways that influence the assay readout.

  • Compound Properties: Poor solubility, aggregation, or degradation of the compound under experimental conditions can lead to inconsistent results.

  • Contaminants: Impurities in the compound preparation could be responsible for the observed effects.

Troubleshooting Guides

Issue 1: High background or false positive signals in a fluorescence-based assay.

Possible Cause:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.

  • Light Scattering: The compound may form aggregates that scatter light, leading to an apparent increase in signal.

  • Enzyme Activation: The compound could be directly activating a reporter enzyme in the assay system.

Troubleshooting Steps:

  • Run a compound-only control: Measure the fluorescence of the compound in the assay buffer without any biological components (cells, enzymes, etc.).

  • Assess solubility: Visually inspect the assay wells for any precipitation. Use a spectrophotometer to measure absorbance at a high wavelength (e.g., 600 nm) to check for turbidity.

  • Vary compound concentration: Determine if the interference is dose-dependent.

  • Spectral Scan: If possible, perform a full excitation and emission scan of the compound to identify its fluorescent properties.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution A Unexpected Assay Signal B Run Compound-Only Control A->B C Check for Autofluorescence B->C D Assess Solubility (Visual/OD600) B->D E Dose-Response Analysis C->E If positive D->E If soluble J Purify Compound D->J If insoluble/ precipitate F Spectral Scan of Compound E->F G Test in Orthogonal Assay E->G H Modify Assay Protocol G->H I Select Different Assay G->I

Caption: A logical workflow for troubleshooting unexpected assay signals.

Issue 2: Loss of cell viability in a cell-based assay at expected non-toxic concentrations.

Possible Cause:

  • Cytotoxicity: The compound may have cytotoxic effects that were not previously characterized.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.

  • Compound Degradation: The compound may break down into toxic byproducts under the cell culture conditions.

Troubleshooting Steps:

  • Perform a standard cytotoxicity assay: Use a well-established method like MTT, LDH release, or a live/dead stain to determine the TC50 (toxic concentration 50%) of the compound.

  • Run a solvent control: Treat cells with the highest concentration of the solvent used in the experiment.

  • Analyze compound stability: Use techniques like HPLC or LC-MS to assess the stability of the compound in cell culture media over the time course of the experiment.

cluster_0 Compound Interaction cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway Compound This compound (Hypothetical) ROS ↑ Reactive Oxygen Species Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential pathway for compound-induced cytotoxicity.

Data Summary

As no quantitative data for this compound is available, the following table is a template for researchers to populate with their own experimental data.

ParameterAssay TypeValueUnitsNotes
IC50 Enzyme InhibitionUser DataµM
EC50 Cell-based FunctionalUser DataµM
TC50 Cytotoxicity (MTT)User DataµM24h exposure
Solubility Aqueous Buffer (pH 7.4)User Datamg/mL
Autofluorescence Ex/Em: 485/525 nmUser DataRFUAt 10 µM

Experimental Protocols

Protocol 1: Assessment of Compound Autofluorescence
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in the assay buffer to be used in the experiment. Include a buffer-only control and a solvent control.

  • Pipette the dilutions into the wells of the microplate that will be used for the assay (e.g., a black, clear-bottom 96-well plate).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Analyze the data: Subtract the buffer-only background from all readings. If the compound-containing wells show a significant signal above the solvent control, the compound is autofluorescent under these conditions.

Protocol 2: General Cytotoxicity Assay (MTT)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692).

  • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle control and determine the TC50 value.

Best practices for storing 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,7-Di-O-methylducheside A

Welcome to the technical support center for this compound. This guide provides best practices for the storage and handling of this compound to ensure its stability and integrity for research purposes. Please note that specific stability data for this compound is limited; therefore, these recommendations are based on general best practices for structurally similar compounds such as flavonoids, glycosides, and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for powdered this compound?

For short-term storage, it is recommended to keep the powdered compound in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at room temperature can be suitable for periods of a few days to weeks.

Q2: What are the best long-term storage conditions for powdered this compound?

For long-term storage, the powdered compound should be stored at -20°C or lower.[1] It is crucial to use a container with a tight-fitting seal to prevent moisture ingress, especially when removing the container from the freezer.

Q3: How should I store solutions of this compound?

Once reconstituted in a solvent, solutions of this compound should be stored at 2-8°C for short-term use (up to a few days).[1] For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]

Q4: Is this compound sensitive to light?

Yes, phenolic compounds, including flavonoids and glycosides, are often sensitive to light.[3][4] Exposure to light can cause photodegradation, leading to a loss of potency. Therefore, it is essential to store both the powdered form and solutions in amber-colored vials or in a light-blocking container.[1][3]

Q5: What is the impact of humidity on the stability of powdered this compound?

High humidity can lead to the degradation of powdered phytochemicals by promoting hydrolysis and creating an environment for microbial growth.[5] It is recommended to store the compound in a low-humidity environment, ideally between 30-50% relative humidity.[3][6] Using a desiccator or including food-grade silica (B1680970) gel packets in the storage container can help maintain a dry environment.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound has changed color or appears clumpy. Exposure to moisture and/or light.Discard the compound as it may be degraded. Ensure future storage is in a tightly sealed, light-proof container in a desiccated, low-temperature environment.
Reduced biological activity in experiments. Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution.Prepare a fresh stock solution from powder stored under recommended long-term conditions. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.
Difficulty dissolving the powder. The compound may have absorbed moisture, or the incorrect solvent is being used.Ensure the compound is stored in a desiccated environment. Refer to the manufacturer's datasheet for recommended solvents. Gentle warming or sonication may aid in dissolution.
Precipitate forms in the stock solution after freezing. The concentration of the solution may be too high for the solvent at low temperatures, or the compound is degrading.Try preparing a slightly more dilute stock solution. If the problem persists, it may indicate instability; consider preparing fresh solutions more frequently.

Storage Condition Recommendations

The following table summarizes the recommended storage conditions for this compound based on general knowledge of phenolic compounds.

Form Storage Duration Temperature Light Exposure Humidity Container
Powder Short-term (< 1 month)Room Temperature (15-25°C)[5][6]Protect from lightLow (in a desiccator)Tightly sealed, amber vial
Powder Long-term (> 1 month)-20°C or below[1]Protect from lightLow (in a desiccator)Tightly sealed, amber vial
Solution Short-term (< 1 week)2-8°C[1]Protect from lightN/ATightly sealed, amber vial
Solution Long-term (> 1 week)-20°C or -80°CProtect from lightN/AAliquoted in tightly sealed, amber vials

Disclaimer: The quantitative stability of this compound under these conditions has not been specifically reported. The recommendations are based on best practices for similar compounds. It is advisable to perform a small-scale stability test if your application is highly sensitive to compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile environment, accurately weigh the desired amount of the powder.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to the powder. Refer to the product datasheet for solubility information.

  • Dissolution: Gently vortex or sonicate the mixture until the powder is completely dissolved. Avoid excessive heating.

  • Storage: Store the stock solution as recommended in the table above.

Protocol 2: General Stability Assessment

  • Prepare a stock solution of known concentration as described in Protocol 1.

  • Divide the stock solution into several aliquots.

  • Analyze the initial concentration of the compound in one aliquot using a suitable analytical method (e.g., HPLC-UV).

  • Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Analyze the concentration of the compound in each aliquot using the same analytical method as in step 3.

  • Compare the concentrations over time to the initial concentration to determine the stability of the compound under each condition.

Visualized Workflow for Storage and Handling

G cluster_powder Powder Form cluster_solution Solution Form receive Receive Compound store_powder Store in tightly sealed, amber vial with desiccant receive->store_powder short_term_powder Short-term Storage (Room Temperature) store_powder->short_term_powder < 1 month long_term_powder Long-term Storage (-20°C or below) store_powder->long_term_powder > 1 month reconstitute Reconstitute in appropriate solvent short_term_powder->reconstitute Equilibrate to RT first long_term_powder->reconstitute Equilibrate to RT first aliquot Aliquot into single-use vials reconstitute->aliquot short_term_solution Short-term Storage (2-8°C) aliquot->short_term_solution < 1 week long_term_solution Long-term Storage (-20°C or -80°C) aliquot->long_term_solution > 1 week use_in_experiment Use in Experiment short_term_solution->use_in_experiment long_term_solution->use_in_experiment Thaw one aliquot

Caption: Logical workflow for the storage and handling of this compound.

References

Validation & Comparative

Bioactivity of 3,7-Di-O-methylducheside A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature and experimental data detailing the specific bioactivity of 3,7-Di-O-methylducheside A. While the compound is listed in chemical databases, comprehensive studies on its biological effects, mechanisms of action, and comparative efficacy against other molecules appear to be unpublished or not widely disseminated.

This guide aims to provide a framework for evaluating the bioactivity of a novel compound like this compound, should data become available. The methodologies and comparative analyses outlined below are standard approaches in drug discovery and development for characterizing a new chemical entity.

Hypothetical Comparative Framework

To illustrate how the bioactivity of this compound could be assessed and compared, we will use a hypothetical scenario where its primary activity is determined to be anti-inflammatory, specifically through the inhibition of the NF-κB signaling pathway. For comparison, we will consider a well-characterized anti-inflammatory compound, Quercetin.

Data Presentation

Table 1: Comparative Anti-inflammatory Activity

ParameterThis compoundQuercetinReference Compound
Target NF-κBNF-κB, AP-1, etc.Dexamethasone
IC₅₀ (NF-κB Inhibition) Data not available10 µM1 µM
Inhibition of TNF-α release Data not available5 µM0.1 µM
Inhibition of IL-6 release Data not available8 µM0.5 µM
In vivo Efficacy (Animal Model) Data not availableReduction in paw edemaSignificant reduction in paw edema
Cytotoxicity (CC₅₀ in HEK293) Data not available>100 µM>100 µM

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Should research on this compound be published, the following experimental protocols would be crucial for validating its bioactivity:

1. NF-κB Luciferase Reporter Assay:

  • Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Method: Cells are pre-treated with varying concentrations of this compound or control compounds for 1 hour. Subsequently, cells are stimulated with TNF-α (10 ng/mL) to activate the NF-κB pathway. After 6 hours of incubation, luciferase activity is measured using a luminometer. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the luciferase activity.

2. Cytokine Release Assay (ELISA):

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Method: Macrophages are treated with different concentrations of the test compound for 1 hour before stimulation with LPS (1 µg/mL). After 24 hours, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.

3. In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema):

  • Animal Model: Male Wistar rats.

  • Method: The test compound is administered orally at various doses 1 hour before the sub-plantar injection of 1% carrageenan in the right hind paw. The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

4. Cytotoxicity Assay (MTT Assay):

  • Cell Line: HEK293 or other relevant cell lines.

  • Method: Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compound for 24-48 hours. The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The CC₅₀ (50% cytotoxic concentration) is then determined.

Visualizing Potential Mechanisms and Workflows

To further understand the potential biological context of this compound, the following diagrams illustrate a hypothetical signaling pathway it might modulate and a typical experimental workflow for its characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor TRAF2 TRAF2 TNFR->TRAF2 LPS_R Toll-like Receptor 4 (TLR4) MyD88 MyD88 LPS_R->MyD88 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TRAF6->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->LPS_R Compound This compound (Hypothetical Target) Compound->IKK Inhibition

Caption: Hypothetical NF-κB Signaling Pathway and Potential Inhibition by this compound.

G cluster_0 In Vitro Bioactivity Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy and Toxicity start Start: Compound Synthesis and Purification target_assay Target-based Assay (e.g., Enzyme Inhibition) start->target_assay phenotypic_assay Phenotypic Assay (e.g., Anti-proliferation) start->phenotypic_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_assay->pathway_analysis phenotypic_assay->pathway_analysis binding_assay Direct Target Binding Assay (e.g., SPR, ITC) pathway_analysis->binding_assay animal_model Disease Animal Model (e.g., Inflammation, Cancer) binding_assay->animal_model toxicology Toxicology Studies (e.g., Acute, Chronic) animal_model->toxicology end Lead Compound Identification toxicology->end

Caption: Standard Experimental Workflow for Bioactivity Characterization of a Novel Compound.

Comparative Analysis of 3,7-Di-O-methylducheside A with Other Iridoid Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a diverse class of monoterpenoids widely distributed in the plant kingdom, renowned for their broad spectrum of pharmacological activities.[1] These compounds have garnered significant attention in drug discovery for their potential therapeutic applications in a variety of diseases, owing to their anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] This guide provides a comparative analysis of 3,7-Di-O-methylducheside A, a lesser-studied iridoid glycoside, with other well-characterized iridoid glycosides. While direct experimental data on this compound is limited, this analysis aims to infer its potential bioactivities based on the known properties of structurally related compounds and extracts from its source genus, Duchesnea.

Structural Overview

Iridoid glycosides are characterized by a cyclopentan-[C]-pyran skeleton, which can be subject to various structural modifications, leading to a wide array of derivatives. This compound belongs to this class of compounds. Its biological activities are yet to be fully elucidated. For a comparative perspective, this guide will focus on the well-researched iridoid glycosides: Aucubin, Catalpol, Geniposide, and Loganin.

Comparative Biological Activities

The therapeutic potential of iridoid glycosides is primarily attributed to their antioxidant, anti-inflammatory, and neuroprotective effects. The following sections provide a comparative overview of these activities, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of iridoid glycosides is a key mechanism underlying their protective effects against cellular damage induced by oxidative stress. This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Comparative Antioxidant Activity of Iridoid Glycosides (IC50 values)

Compound/ExtractDPPH Assay (IC50)ABTS Assay (IC50)Reference
Duchesnea indica n-butanol fraction1.67±0.4 μg/mlNot Reported[4]
GeniposideNot ReportedNot Reported
LoganinNot ReportedNot Reported
AucubinNot ReportedNot Reported
CatalpolNot ReportedNot Reported
Ascorbic Acid (Standard)~5-10 µg/mL~2-5 µg/mL[5][6]

Note: Specific IC50 values for pure iridoid glycosides in DPPH and ABTS assays are not consistently reported across the literature, with many studies focusing on extracts or other measures of antioxidant capacity. The data for Duchesnea indica extract suggests the presence of potent antioxidant compounds within the plant.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Iridoid glycosides have demonstrated significant anti-inflammatory effects, often by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] A common in vitro method to assess anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Iridoid Glycosides (IC50 values for NO Inhibition)

CompoundCell LineIC50 (µM)Reference
Geniposidic acidTPA-induced mouse ear edema91.01% ± 3.87% inhibition[9][10]
AucubinTPA-induced mouse ear edema71.54% ± 5.43% inhibition[9][10]
H-AucubinNot specified14.1 mM[9][10]
Gomphandra mollis Iridoid Glycosides (compounds 9, 10, 15)RAW264.76.13 to 13.0 μM[11]
Indomethacin (Standard)TPA-induced mouse ear edemaHigher than Geniposidic acid[9][10]
Neuroprotective Activity

The potential of iridoid glycosides to protect against neuronal damage is a rapidly growing area of research. Their mechanisms of action often involve the activation of antioxidant response pathways, such as the Nrf2-ARE pathway, and the inhibition of inflammatory and apoptotic cascades.[1][12]

Table 3: Comparative Neuroprotective Effects of Iridoid Glycosides

CompoundModelObserved EffectsSignaling Pathway(s) ImplicatedReference(s)
AucubinH₂O₂-induced OS in SH-SY5Y cellsScavenged ROS, increased antioxidant enzymes.Nrf2/HO-1[1]
CatalpolEpileptic rat modelIncreased SOD activity and Nrf2 expression.PI3K/Akt/Nrf2/HO-1[1]
GeniposideAlzheimer's disease modelsReduces amyloid plaques and tau hyperphosphorylation.MAPK[12]
LoganinCerebral ischemia/reperfusion injuryInhibits neuroinflammation and enhances antioxidant defense.TLR4/MyD88/NF-κB, Nrf2/NQO-1/HO-1[12]
Cornel Iridoid Glycoside (Morroniside and Loganin)H₂O₂-stimulated PC12 cellsDecreased ROS, mitigated mitochondrial dysfunction.Nrf2/NQO-1/HO-1[13][14]

Signaling Pathways Modulated by Iridoid Glycosides

The therapeutic effects of iridoid glycosides are underpinned by their ability to modulate complex intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF_kappaB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->Proinflammatory_Genes activates Iridoid Iridoid Glycosides (e.g., Loganin) Iridoid->IKK inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

Nrf2_Pathway cluster_0 Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 nucleus Nucleus Nrf2->nucleus translocates ARE ARE nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO-1, SOD) ARE->Antioxidant_Genes activates Iridoid Iridoid Glycosides (e.g., Aucubin, Catalpol, Loganin) Iridoid->Nrf2 promotes dissociation from Keap1 DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix Sample and DPPH Solution (1:1 ratio) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

Validating the Cellular Target of 3,7-Di-O-methylducheside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the cellular target of a novel natural product, exemplified by the hypothetical compound 3,7-Di-O-methylducheside A. Due to the limited specific information available for this compound, this guide leverages data on related compounds from Duchesnea indica, which are known to possess anti-inflammatory properties through modulation of key signaling pathways. The primary hypothetical target pathway explored here is the NF-κB signaling cascade, a critical regulator of inflammation.

Hypothetical Target Pathway: NF-κB Signaling

Extracts from Duchesnea indica have been shown to inhibit the activation of the NF-κB/ERK/p38 signaling pathway.[1] This suggests that this compound, as a derivative, might exert its effects by interacting with one or more components of this pathway. The diagram below illustrates the canonical NF-κB signaling cascade, which will serve as the framework for our target validation strategies.

Caption: Canonical NF-κB signaling pathway, a potential target for this compound.

Comparative Analysis of Target Validation Methods

Validating the direct molecular target of a small molecule is a multi-faceted process. Below is a comparison of key experimental approaches, ranging from initial cell-based assays to direct biophysical interaction studies.

Method Principle Advantages Disadvantages Hypothetical Application for this compound
Western Blotting Measures changes in protein levels and post-translational modifications (e.g., phosphorylation) in response to compound treatment.Widely available, relatively inexpensive, provides information on pathway activity.Indirect evidence of target engagement, antibody dependent, semi-quantitative.Assess phosphorylation status of IKK, IκBα, and p65 in stimulated cells treated with the compound.
Immunoprecipitation (IP) / Co-IP Pull-down of a protein of interest to identify interacting partners. Can be adapted to see if a compound disrupts a protein-protein interaction.Demonstrates interactions within a cellular context.Can have non-specific binding, requires good antibodies.Determine if the compound prevents the interaction between IκBα and NF-κB.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding. A shift in the melting curve indicates a direct interaction.Label-free, performed in a cellular environment, provides evidence of direct target engagement.Can be technically challenging, may not work for all proteins.Identify which protein in the NF-κB pathway shows a thermal shift in the presence of the compound.
Surface Plasmon Resonance (SPR) A label-free method to measure the binding kinetics and affinity between a ligand and an immobilized protein in real-time.Provides quantitative data on binding affinity (KD), association (ka), and dissociation (kd) rates.Requires purified protein, potential for artifacts from protein immobilization.Quantify the binding affinity of the compound to purified IKKβ or p65.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine binding affinity, stoichiometry, and thermodynamic parameters.Label-free, solution-based, provides a complete thermodynamic profile of the interaction.Requires large amounts of purified protein and compound, lower throughput.Confirm the binding affinity and determine the stoichiometry of the compound's interaction with a putative target.
Affinity Chromatography / Pulldown Assays The compound is immobilized on a solid support to "fish" for interacting proteins from a cell lysate.Can identify novel or unexpected targets.Immobilization might alter the compound's activity, risk of non-specific binding.Identify direct binding partners of the compound from whole-cell lysates.

Experimental Protocols

Western Blotting for NF-κB Pathway Activation

Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB pathway.

Methodology:

  • Seed RAW 264.7 macrophage cells and grow to 80% confluency.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate protein lysates (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against phospho-IKK, phospho-IκBα, phospho-p65, and total protein counterparts overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry analysis is performed to quantify changes in protein phosphorylation.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide evidence of direct binding of this compound to a specific protein within the cell.

CETSA_Workflow A Treat cells with Vehicle or Compound B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western Blot for target protein C->D E Plot protein levels vs. temperature to generate melting curve D->E SPR_Principle cluster_0 SPR Principle A 1. Immobilize target protein on sensor chip B 2. Flow compound (analyte) over the surface C 3. Binding changes refractive index, detected as a response D 4. Wash with buffer to measure dissociation

References

Comparative Analysis of Synthetic vs. Natural 3,7-Di-O-methylducheside A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic and naturally sourced 3,7-Di-O-methylducheside A is currently not feasible due to the lack of available scientific literature and experimental data for this specific compound.

Initial research efforts to gather information on the synthesis, natural sources, biological activity, and comparative experimental data for this compound did not yield any specific results. Publicly accessible scientific databases and search engines do not contain specific mentions of this compound, precluding a direct comparison between its potential synthetic and natural forms.

While the search did identify related flavonoid compounds, such as 3,7-Dimethylquercetin and various glycoside derivatives of quercetin (B1663063) and kaempferol, this information is not directly applicable to this compound. Flavonoids are a broad class of plant secondary metabolites, and while they share a common structural backbone, substitutions at different positions, such as the addition of methyl and ducheside groups, can significantly alter their chemical and biological properties. Therefore, extrapolating data from related compounds would be scientifically inaccurate and misleading.

To conduct a meaningful comparison as requested, the following information would be essential:

  • Established Synthetic Protocols: A documented and reproducible method for the chemical synthesis of this compound.

  • Identified Natural Sources: Verified botanical or other natural sources from which this compound can be isolated and purified.

  • Comparative Experimental Data: Head-to-head studies evaluating the purity, stability, and biological activity (e.g., in specific signaling pathways) of both the synthetic and natural forms of the compound.

Without this foundational information, it is impossible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to first pursue foundational research to synthesize and/or isolate and characterize this compound. Subsequent comparative studies would then be possible and would provide valuable insights for the scientific community.

3,7-Di-O-methylducheside A: An Ellagic Acid Derivative with Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,7-Di-O-methylducheside A, a derivative of the naturally occurring phenolic compound ellagic acid, has been identified as a potential antiviral agent. Computational studies suggest its possible role as an inhibitor of viral RNA-dependent RNA-polymerase, a key enzyme in the replication of several viruses. However, a comprehensive understanding of its efficacy and a direct comparison with known inhibitors are currently limited by the scarcity of published experimental data.

Molecular Docking Studies: A Glimpse into Antiviral Activity

A significant theoretical study has pointed towards this compound as a potential inhibitor of the RNA-dependent RNA-polymerase of the human metapneumovirus (hMPV)[1]. This prediction is based on molecular docking simulations, a computational method used to forecast the binding affinity and interaction between a small molecule and a protein target.

The study calculated the binding affinity of this compound to the viral enzyme, suggesting a potential inhibitory interaction. It is important to note that these findings are computational and await experimental validation to confirm the compound's actual inhibitory efficacy.

Pharmacokinetic Profile: Insights from In Vivo Studies

While direct efficacy data is lacking, some in vivo pharmacokinetic information for this compound (also referred to as DOMA in some studies) is available. A study investigating the pharmacokinetics of 2, 3, 8-trimethylellagic acid (TMEA) in rats explored the impact of co-administering this compound. The research found that the presence of this compound significantly altered the pharmacokinetic parameters of TMEA, suggesting potential drug-drug interactions that could be relevant for future therapeutic development.

Current Landscape and Future Directions

The available information on this compound is promising but preliminary. The identification of this compound as a potential viral RNA-dependent RNA-polymerase inhibitor through computational methods provides a strong rationale for further investigation.

To establish the therapeutic potential of this compound, future research should focus on:

  • Experimental Validation: Conducting in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against viral RNA-dependent RNA-polymerase.

  • Cell-Based Assays: Evaluating the compound's antiviral activity in cell culture models of viral infection.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound inhibits its target and identifying the signaling pathways involved.

  • Comparative Efficacy Studies: Performing head-to-head comparisons with known inhibitors of the same target to assess its relative potency and potential advantages.

Without such experimental data, a direct and quantitative comparison of the efficacy of this compound with known inhibitors remains speculative. The scientific community awaits further research to unlock the full therapeutic potential of this intriguing natural product derivative.

Experimental Protocols

As there are no published experimental studies detailing the efficacy of this compound, specific experimental protocols for this compound are not available. However, a general workflow for evaluating a potential viral RNA-dependent RNA-polymerase inhibitor is outlined below.

Diagram: General Workflow for Antiviral Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action A Compound Acquisition (this compound) B Enzyme Inhibition Assay (RNA-dependent RNA-polymerase) A->B Test Compound C Determine IC50 Value B->C Generate Dose-Response Curve D Viral Infection Model (e.g., hMPV in cell culture) C->D Promising IC50 E Antiviral Activity Assay D->E Treat with Compound F Determine EC50 and CC50 Values E->F Measure Viral Replication & Cell Viability H Time-of-Addition Assay E->H I Target Engagement Studies E->I J Signaling Pathway Analysis E->J G Calculate Selectivity Index (SI = CC50/EC50) F->G G->H High Selectivity

Caption: General workflow for evaluating a potential antiviral inhibitor.

Signaling Pathways

Due to the lack of experimental data, the specific signaling pathways modulated by this compound are currently unknown. The diagram below illustrates a generalized viral entry and replication pathway, highlighting the potential point of inhibition for a viral RNA-dependent RNA-polymerase inhibitor.

Diagram: Potential Inhibition of Viral Replication

G cluster_0 Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral RNA Release (Uncoating) Endocytosis->Uncoating RdRp Viral RNA-dependent RNA-polymerase (RdRp) Uncoating->RdRp Viral RNA Replication Viral RNA Replication RdRp->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Replication->Assembly New Viral RNA Translation->Assembly Viral Proteins Release New Virus Release Assembly->Release Inhibitor This compound (Putative Inhibitor) Inhibitor->RdRp Inhibition

Caption: Potential inhibition of viral replication by targeting RdRp.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with Novel Iridoid Glycosides: A Case Study Approach for 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparing Methodologies for Iridoid Glycoside Analysis

Reproducibility begins with the consistent isolation and purification of the target compound. The choice of methodology can significantly impact the purity, yield, and ultimately, the biological activity observed. Below is a comparison of common techniques used for the isolation of iridoid glycosides.

Table 1: Comparison of Isolation and Purification Techniques for Iridoid Glycosides

TechniquePrincipleAdvantagesDisadvantagesKey Reproducibility Parameters
Macroporous Resin Chromatography Adsorption and desorption based on polarity.High sample loading capacity, cost-effective for initial cleanup.[1]Lower resolution compared to other methods.Resin type and pore size, elution solvent gradient, flow rate.
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary and mobile phase.High resolution and purity, well-established and reliable.[1]Lower sample capacity, potential for irreversible adsorption.[1]Column type (e.g., C18), mobile phase composition and gradient, flow rate, detection wavelength.[1]
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partitioning without a solid support.No irreversible adsorption, high sample recovery, scalable.[1]Requires careful selection of a biphasic solvent system.[1]Two-phase solvent system composition, flow rate of mobile phase, rotational speed.[1]

Experimental Protocols for Reproducible Research

To ensure that experimental findings can be independently verified, detailed and unambiguous protocols are essential. The following sections outline standardized procedures for the extraction, purification, structural confirmation, and biological evaluation of a novel iridoid glycoside.

I. Extraction and Purification Workflow

A multi-step approach is typically employed to isolate iridoid glycosides from a plant matrix. The following workflow is a general guideline that should be optimized for the specific plant material and target compound.

G cluster_extraction Extraction cluster_cleanup Initial Cleanup cluster_purification Fine Purification cluster_analysis Analysis and Identification plant_material Dried Plant Material extraction Reflux with 75% Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration dissolution Dissolve in Water concentration->dissolution macroporous_resin Macroporous Resin Column Chromatography dissolution->macroporous_resin elution Elute with 30% Ethanol macroporous_resin->elution hsccc HSCCC Separation elution->hsccc hplc Preparative HPLC hsccc->hplc purity_check HPLC Purity Analysis hplc->purity_check structure_elucidation NMR & MS Analysis purity_check->structure_elucidation

Caption: Workflow for the extraction and purification of iridoid glycosides.

Protocol for Extraction and Initial Purification:

  • Extraction: The powdered plant material is refluxed with 75% ethanol. The combined ethanol extracts are then concentrated under reduced pressure.[1]

  • Macroporous Resin Chromatography: The concentrated extract is dissolved in water and passed through a macroporous resin column. After washing with water, the column is eluted with 30% ethanol to collect the iridoid glycoside-rich fraction.[1]

Protocol for High-Speed Countercurrent Chromatography (HSCCC):

  • Solvent System Preparation: A two-phase solvent system, for example, dichloromethane–methanol (B129727)–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v), is thoroughly mixed and equilibrated.[1] The two phases are then separated and degassed.[1]

  • Separation: The crude sample is dissolved in a mixture of the upper and lower phases and subjected to HSCCC separation.[1] Fractions are collected and monitored by HPLC.

Protocol for HPLC Analysis:

  • Conditions: Analytical HPLC is performed on a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of methanol and water (containing 0.1% phosphoric acid) is commonly used.[1]

  • Detection: UV detection is typically set at 240 nm.[1]

II. Structural Elucidation: Ensuring Compound Identity

The definitive identification of the isolated compound is critical for reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Table 2: Key NMR Techniques for Iridoid Glycoside Structure Elucidation

NMR ExperimentInformation ProvidedImportance for Reproducibility
¹H NMR Provides information on the number and chemical environment of protons.Confirms the presence of characteristic iridoid and glycosidic protons.[2]
¹³C NMR Shows the number of carbon atoms and their chemical shifts.Verifies the carbon skeleton of the iridoid and sugar moieties.[3]
COSY Identifies proton-proton couplings within a spin system.Helps in assigning protons within the iridoid and sugar rings.[2]
HSQC Correlates protons with their directly attached carbons.Links the proton and carbon skeletons, aiding in unambiguous assignment.[2]
HMBC Shows correlations between protons and carbons over two to three bonds.Establishes connectivity between different parts of the molecule, such as the aglycone and the sugar unit.
III. Biological Activity: Anti-inflammatory Assays

Given that many iridoid glycosides exhibit anti-inflammatory properties, a common biological evaluation involves assessing their ability to modulate inflammatory pathways.[4][5] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and a frequent target of natural products.[6][7]

NF-κB Signaling Pathway and Potential Inhibition by 3,7-Di-O-methylducheside A

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Compound This compound Compound->IKK Inhibition Compound->NFkB_n Inhibition

Caption: The NF-κB signaling pathway and points of potential inhibition.

Protocol for In-vitro Anti-inflammatory Assay (NF-κB Inhibition):

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Co-treat the cells with varying concentrations of this compound and a positive control (e.g., a known NF-κB inhibitor like parthenolide).

  • Analysis: Measure the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using methods like the Griess assay and ELISA, respectively.[8] The nuclear translocation of NF-κB can be assessed by Western blotting or immunofluorescence.

Table 3: Hypothetical Comparative Anti-inflammatory Activity

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)
This compound 1035 ± 4.240 ± 5.1
2562 ± 5.568 ± 6.3
5085 ± 6.191 ± 7.2
Loganin (Alternative Iridoid) 1030 ± 3.838 ± 4.5
2555 ± 4.960 ± 5.8
5078 ± 5.785 ± 6.9
Indomethacin (Standard Drug) 1045 ± 4.050 ± 4.8
2575 ± 6.280 ± 6.5
5095 ± 7.098 ± 7.5

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Conclusion

While direct experimental data on this compound remains elusive, this guide provides a comprehensive framework for ensuring the reproducibility of research on this or any other novel iridoid glycoside. By employing standardized and well-documented protocols for extraction, purification, structural elucidation, and biological evaluation, researchers can generate high-quality, reliable data. This rigorous approach is not only fundamental to good scientific practice but also essential for the successful development of new therapeutic agents from natural sources.

References

Safety Operating Guide

Proper Disposal of 3,7-Di-O-methylducheside A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential operational and disposal protocols for 3,7-Di-O-methylducheside A (CAS No. 136133-08-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, and recognizing its classification as a glycoside, a category that includes compounds with potential biological activity, a precautionary approach to its handling and disposal is mandatory. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this compound safely, ensuring both personal and environmental protection.

The procedures outlined below are based on established best practices for the disposal of research-grade chemicals and hazardous waste management in a laboratory setting.[1][2][3][4] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is crucial.

I. Precautionary Assessment and Disposal Overview

Given the lack of specific toxicity and environmental hazard data for this compound, it must be treated as a potentially hazardous substance. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][5][6] All waste containing this compound must be collected, labeled, and disposed of through your institution's hazardous waste management program.

The following table summarizes the key characteristics and the mandated disposal considerations based on the precautionary principle.

CharacteristicInformationDisposal Consideration
Compound Identity This compoundUse the full chemical name on all waste labels. Avoid using abbreviations or chemical formulas.[1]
CAS Number 136133-08-9Include the CAS number on the hazardous waste tag for precise identification.
Chemical Class GlycosideCompounds in this class can have potent biological effects. Assume potential toxicity and handle with appropriate personal protective equipment (PPE).
Hazard Data No specific Safety Data Sheet (SDS) or hazard data is readily available.Apply the precautionary principle: treat as hazardous chemical waste. Segregate from general waste and dispose of through the institutional EHS office.[2][3]
Disposal Route Prohibited from drain or solid waste disposal.[1][5]Must be collected as chemical waste for incineration or other approved hazardous waste treatment methods as determined by EHS personnel.
Container Management Original container or a designated, compatible, and properly labeled hazardous waste container.[3][4][7]Ensure waste containers are chemically compatible, in good condition, and are kept securely closed except when adding waste.[3][4] Empty containers must be triple-rinsed before disposal as regular lab glass/plastic, with the rinsate collected as hazardous waste.[6][8]

II. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any procedure that involves handling this compound, including disposal, personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the process for the collection and disposal of waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof hazardous waste container lined with a polyethylene (B3416737) bag.
  • Liquid Waste: Collect all solutions containing this compound in a dedicated, chemically compatible (e.g., glass or polyethylene) waste container with a screw-top lid.[3][7]
  • Aqueous vs. Solvent-Based Waste: Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EHS guidelines.[9]
  • Avoid Incompatibles: Ensure that other chemicals mixed in the same waste container are compatible to prevent dangerous reactions.[7][9]

2. Waste Container Labeling:

  • As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's EHS department.[1]
  • The label must include the following information:[1][2]
  • The words "Hazardous Waste".
  • The full chemical name: "this compound" and the full names of all other components in the waste mixture.
  • The approximate percentage or concentration of each component.
  • The accumulation start date (the date the first drop of waste was added).
  • The Principal Investigator's name, lab room number, and contact information.
  • The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3][7]
  • The storage area must be at or near the point of generation and under the control of laboratory personnel.[4]
  • Ensure the waste container is placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a period approaching your institution's limit (often 6-12 months), submit a chemical waste pickup request to your EHS office.[3][6]
  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper request.[1][6]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite (B1170534) or a commercial spill kit).
  • Carefully collect the absorbent material and any contaminated debris.
  • Place all collected spill cleanup materials into a designated hazardous waste container and label it accordingly.
  • Report the spill to your laboratory supervisor and EHS office as required by your institutional policy.

IV. Mandatory Visualizations

The following diagram illustrates the workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Collect Solid Waste in Designated Container segregate->solid_container Solid liquid_container Collect Liquid Waste in Designated Container segregate->liquid_container Liquid label_waste Label Waste Container Immediately with Hazardous Waste Tag solid_container->label_waste liquid_container->label_waste storage Store in Satellite Accumulation Area with Secondary Containment label_waste->storage pickup Request EHS Pickup When Full or Near Time Limit storage->pickup end Proper Disposal by EHS Professionals pickup->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Emergency spill_procedure->storage Contain & Collect

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3,7-Di-O-methylducheside A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling 3,7-Di-O-methylducheside A, a comprehensive PPE strategy is the first line of defense to ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required to protect against liquid splashes and chemical vapors. Safety glasses with side shields are the minimum requirement.[1] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[1][2]
Hand Protection Disposable Nitrile GlovesDisposable nitrile gloves provide protection against incidental contact.[1] If direct or prolonged contact is expected, consider double-gloving or using a more robust chemical-resistant glove. Always consult the glove manufacturer's compatibility chart.[3]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from spills.[4] For handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or inadequate, a risk assessment should be performed to determine if a respirator is necessary.[2]
Foot Protection Closed-toe ShoesAlways wear closed-toe and closed-heel shoes in the laboratory to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Area Designation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Have a chemical spill kit readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles or glasses.

    • Wash and dry hands thoroughly before putting on nitrile gloves.

  • Compound Handling:

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood to avoid generating dust.

    • If dissolving the compound, add the solvent slowly to the compound to prevent splashing.

    • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Post-Handling:

    • After handling is complete, decontaminate the work surface with an appropriate solvent.

    • Remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled solid chemical waste container.

    • All liquid waste containing this compound should be collected in a labeled liquid chemical waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Ensure waste containers are clearly and accurately labeled with the full chemical name of the contents.

  • Final Disposal:

    • Follow your institution's specific guidelines for the disposal of chemical waste.

    • Arrange for pickup of the full waste containers by your institution's environmental health and safety department.

Experimental Workflow

Handling_and_Disposal_Workflow cluster_safety_precautions Safety Precautions start Start prep Preparation: - Designate Area - Assemble Spill Kit start->prep Initiate Protocol end_node End ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling: - Weighing - Dissolving (in Fume Hood) ppe->handling post_handling Post-Handling Procedures: - Decontaminate Area - Remove PPE handling->post_handling disposal Waste Disposal: - Segregate Solid & Liquid Waste - Label Containers post_handling->disposal disposal->end_node Complete Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.